Fmoc-Sta(3S,4S)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUYYODGVQXZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Sta(3S,4S)-OH: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (Fmoc-Sta(3S,4S)-OH), a crucial building block in peptide synthesis, particularly for the development of protease inhibitors.
Core Structure and Chemical Properties
This compound is a derivative of the non-proteinogenic amino acid statine, characterized by a β-hydroxy γ-amino acid structure. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is labile to basic conditions, making it ideal for solid-phase peptide synthesis (SPPS). The stereochemistry at the 3rd and 4th carbon positions, (3S,4S), is critical for its biological activity.
The chemical structure of this compound is depicted below:
Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | (3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-methylheptanoic acid | [1] |
| Synonyms | Fmoc-L-Statine, N-Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid | |
| CAS Number | 158257-40-0 | [2] |
| Molecular Formula | C₂₃H₂₇NO₅ | [2] |
| Molecular Weight | 397.47 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 92-94 °C | |
| Solubility | Soluble in DMF and DCM | [3] |
Experimental Protocols
Synthesis of this compound
Materials:
-
(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (Statine)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise while stirring vigorously at room temperature.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block for the introduction of statine residues into peptides via Fmoc-based SPPS. Due to its sterically hindered nature, optimized coupling conditions may be required for efficient incorporation.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
DMF
-
Dichloromethane (DCM)
General SPPS Cycle for this compound Coupling:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Pre-activate a solution of this compound (3-5 equivalents), a coupling reagent such as HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF for several minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of Statine, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[4]
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and DIPEA in DMF can be performed.
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Biological Significance and Mechanism of Action
Statine and its derivatives are of significant interest in medicinal chemistry as they are key components of potent inhibitors of aspartyl proteases, such as pepsin, renin, and HIV protease.[5] The natural product pepstatin, which contains two statine residues, is a classic example of such an inhibitor.[6]
The inhibitory activity of statine arises from its unique structure, which mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by aspartyl proteases. The hydroxyl group at the 3-position of statine is crucial as it hydrogen bonds to the two catalytic aspartate residues in the active site of the enzyme, effectively blocking its activity.[5]
Visualizations
Caption: General workflow for the incorporation of this compound in SPPS.
Caption: Mechanism of aspartyl protease inhibition by a statine-containing peptide.
References
- 1. Fmoc-Sta 3S.4S -OH, Advanced ChemTech 1 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
An In-Depth Technical Guide to Fmoc-Sta(3S,4S)-OH for Researchers and Drug Development Professionals
Introduction
Fmoc-Sta(3S,4S)-OH, chemically known as (3S,4S)-4-(Fmoc-amino)-3-hydroxy-6-methyl-heptanoic acid, is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of peptidomimetics, particularly in the development of protease inhibitors.[1][2] Its unique structure, featuring a statine core, is pivotal in the design of transition-state analog inhibitors targeting aspartic proteases, such as renin. This guide provides a comprehensive overview of the physical and chemical properties, analytical methods, and applications of this compound for researchers and professionals in drug development.
Physical and Chemical Properties
This compound is typically a white solid or powder.[3] Its core structure consists of a statine moiety with (3S,4S) stereochemistry, an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a C-terminal carboxylic acid. The Fmoc group is instrumental for its application in solid-phase peptide synthesis (SPPS).
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₇NO₅ | [4] |
| Molecular Weight | 397.47 g/mol | [4] |
| CAS Number | 158257-40-0 | [4] |
| Appearance | White solid / powder | [3] |
| Melting Point | 92-94 °C | |
| Solubility | Soluble in Dimethylformamide (DMF) and Dichloromethane (DCM) | [3] |
| Storage Temperature | 2-8 °C | [4] |
Spectroscopic and Analytical Data
While specific spectra for this compound are not widely available in the public domain, this section outlines the expected spectroscopic characteristics based on its chemical structure and data from similar Fmoc-protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group, typically in the aromatic region (around 7.2-7.8 ppm). The protons of the statine backbone would appear in the aliphatic region. Key signals would include those for the methyl groups of the isobutyl side chain, the methine protons, and the methylene protons adjacent to the carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the carboxylic acid and the Fmoc group (around 170-180 ppm and 156 ppm, respectively). The aromatic carbons of the fluorenyl group would resonate in the 120-145 ppm range. The aliphatic carbons of the statine residue would appear upfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to exhibit the following characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| N-H stretch (Amide) | ~3300 |
| C-H stretch (Aromatic) | ~3050 |
| C-H stretch (Aliphatic) | 2960-2850 |
| C=O stretch (Carboxylic Acid) | 1760-1690 |
| C=O stretch (Urethane) | ~1690 |
| C=C stretch (Aromatic) | 1600-1450 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for determining the molecular weight of this compound. The expected [M+H]⁺ ion would be observed at approximately m/z 398.19.
Experimental Protocols
Synthesis of this compound
A general two-step synthesis approach involves the initial synthesis of the statine core, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, followed by the protection of the amino group with an Fmoc moiety.
Step 1: Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid This step can be achieved through various stereoselective synthetic routes, often starting from a chiral precursor. A detailed protocol for this specific synthesis is not readily available in public literature.
Step 2: Fmoc Protection of the Amino Group A representative protocol for the Fmoc protection of an amino acid is as follows:
-
Dissolve the statine amino acid in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in 1,4-dioxane dropwise to the cooled amino acid solution while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup, typically involving acidification followed by extraction with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to yield this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
A general reverse-phase HPLC method for the analysis of Fmoc-protected amino acids can be adapted for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set time (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
Thin-Layer Chromatography (TLC) Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄.
-
Mobile Phase: A mixture of chloroform, methanol, and acetic acid (e.g., in a 90:8:2 ratio) is a common solvent system for Fmoc-amino acids.[1]
-
Visualization: The plate can be visualized under UV light (254 nm) where the Fmoc group will show fluorescence quenching. Staining with a ninhydrin solution can also be used, although the protected amine will not react.
Role in Signaling Pathways and Experimental Workflows
This compound is a key component in the synthesis of inhibitors targeting the Renin-Angiotensin System (RAS), a critical signaling pathway in the regulation of blood pressure and fluid balance.[5] Statine-containing peptides act as transition-state analogs to inhibit renin, the enzyme that catalyzes the first and rate-limiting step of the RAS cascade.[5]
The Renin-Angiotensin System and Inhibition
The diagram below illustrates the Renin-Angiotensin System and the point of inhibition by a statine-containing peptide.
References
A Technical Guide to Fmoc-Sta(3S,4S)-OH: Synthesis and Application of a Key Building Block for Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Sta(3S,4S)-OH is a pivotal amino acid derivative that serves as a crucial building block in the solid-phase peptide synthesis (SPPS) of potent protease inhibitors. This technical guide provides an in-depth overview of its chemical properties, its application in the synthesis of statine-containing peptide inhibitors, particularly those targeting aspartic proteases, and the underlying mechanism of action of these inhibitors. Detailed experimental considerations for the incorporation of this compound into peptide chains are also discussed, providing a valuable resource for researchers in drug discovery and development.
Core Properties of this compound
This compound, also known as N-α-Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a non-proteinogenic amino acid. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its direct use in the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology. The unique statine side chain is the key to its biological activity in protease inhibition.
| Property | Value | References |
| CAS Number | 158257-40-0 | [1][2][3][4] |
| Molecular Weight | 397.47 g/mol | [1][2][4] |
| Molecular Formula | C23H27NO5 | [1][2] |
| Appearance | White solid | |
| Storage | 2-8°C | [1] |
Application in the Synthesis of Protease Inhibitors
This compound is a critical component in the synthesis of pepstatin analogs and other inhibitors of aspartic proteases, such as renin and HIV protease. The statine residue mimics the transition state of the peptide bond hydrolysis catalyzed by these enzymes.
Solid-Phase Peptide Synthesis (SPPS) of Statine-Containing Peptides
The incorporation of this compound into a growing peptide chain follows the standard Fmoc-SPPS protocol. This iterative process involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.
Experimental Protocol: General Fmoc-SPPS Cycle
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc cleavage byproducts.
-
Amino Acid Activation and Coupling: The incoming amino acid, in this case, this compound, is pre-activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The activated amino acid is then added to the resin to form a new peptide bond.
-
Washing: The resin is washed again with DMF to remove unreacted reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Mechanism of Action of Statine-Containing Protease Inhibitors
Peptides containing the statine residue act as potent and specific inhibitors of aspartic proteases. The key to their inhibitory activity lies in the (3S)-hydroxyl group of the statine side chain. This hydroxyl group, along with the adjacent carbonyl group, mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by these enzymes.
The active site of aspartic proteases contains two conserved aspartic acid residues that act as a catalytic dyad. One aspartate acts as a general base, activating a water molecule to attack the scissile peptide bond of the substrate. The other aspartate acts as a general acid, protonating the leaving group. The hydroxyl group of the statine residue in the inhibitor binds tightly to these two catalytic aspartate residues, effectively blocking the active site and preventing the natural substrate from binding and being cleaved. This makes statine-containing peptides transition-state analog inhibitors.
Caption: Mechanism of aspartic protease inhibition by a statine-containing peptide, a transition-state analog.
Conclusion
This compound is an indispensable tool for medicinal chemists and drug developers focused on creating novel protease inhibitors. Its unique structure allows for the rational design of potent and selective inhibitors of aspartic proteases, a class of enzymes implicated in a wide range of diseases. A thorough understanding of its properties and its application in solid-phase peptide synthesis is essential for the successful development of next-generation therapeutics.
References
A Technical Guide to the Role of Statine in Conferring Peptide Resistance to Proteolysis
Audience: Researchers, Scientists, and Drug Development Professionals
Core Topic: This document provides an in-depth examination of the non-proteinogenic amino acid statine, ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), and its pivotal role in the design of peptide-based protease inhibitors. It details the underlying mechanism of action, presents quantitative efficacy data, and outlines standard experimental procedures for evaluation.
The Mechanism of Statine-Mediated Protease Inhibition
Statine and its analogues are foundational elements in the field of medicinal chemistry, particularly in the development of inhibitors targeting aspartic proteases. The efficacy of statine is rooted in its unique structure, which functions as a transition-state analog .
Transition-State Mimicry
Aspartic proteases, such as pepsin, renin, and HIV-1 protease, utilize a pair of highly conserved aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. The catalytic mechanism involves the activation of a water molecule, which performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond. This process transiently forms a high-energy, tetrahedral oxyanion intermediate, known as the transition state[1][2]. This state is highly unstable and quickly resolves to yield the cleaved peptide products[3].
The statine molecule contains a hydroxyl group at the 3-position with a specific (3S,4S) stereochemistry. When incorporated into a peptide backbone in place of a cleavable dipeptide unit, this hydroxyl group is positioned to act as a stable mimic of the transient tetrahedral intermediate[1][4]. It forms strong hydrogen bonds with the two catalytic aspartate residues in the enzyme's active site, creating a stable, non-hydrolyzable enzyme-inhibitor complex[1]. This high-affinity binding effectively blocks the active site and prevents the natural substrate from being processed, leading to potent inhibition[5][6]. The natural product pepstatin, a hexapeptide containing two statine residues, is a classic example of this principle and a powerful inhibitor of most aspartic proteases[1][4][7].
Caption: Logical flow of enzymatic action versus statine-based inhibition.
Quantitative Efficacy of Statine-Containing Inhibitors
The potency of statine-based inhibitors is quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The Kᵢ value is a true measure of binding affinity, whereas the IC₅₀ value can be influenced by experimental conditions like substrate concentration[8]. Lower values for both metrics indicate higher inhibitory potency. The following table summarizes efficacy data for several statine-containing peptides against various proteases.
| Inhibitor / Peptide Sequence | Target Protease | Inhibition Constant (Kᵢ / IC₅₀) | Reference(s) |
| Pepstatin | Pepsin | Kᵢ ≈ 1 x 10⁻¹⁰ M | [4][5] |
| N-acetyl-statine | Pepsin | Kᵢ = 1.2 x 10⁻⁴ M | [5] |
| N-acetyl-alanyl-statine | Pepsin | Kᵢ = 5.65 x 10⁻⁶ M | [5] |
| Iva-Val-Val-[LySta]-OEt | Penicillopepsin | Kᵢ = 2.1 nM | [9] |
| Iva-Val-Val-[OrnSta]-OEt | Penicillopepsin | Kᵢ = 1.1 nM | [9] |
| KRI-1314 (Norstatine-type) | Renin | IC₅₀ = 2.4 nM | [2] |
| Aliskiren (Related transition-state analog) | Renin | IC₅₀ = 0.6 nM | [2] |
| Statine-based tripeptides | HIV-1 Protease | High Affinity (Specific values vary) | [10] |
| Compound 2a (Cbz-Val-Sta-Gly-OCH₃) | Kallikrein 5 (KLK5) | Kᵢ = 0.12 µM | [11] |
| Compound 2b (Cbz-Val-Sta-Gly-OCH₃, different R groups) | Kallikrein 5 (KLK5) | Kᵢ = 0.13 µM | [11] |
Experimental Protocol: FRET-Based Protease Inhibition Assay
A Förster Resonance Energy Transfer (FRET) assay is a robust and widely used method for determining the inhibitory potency (IC₅₀) of compounds against a specific protease[12][13]. The protocol relies on a custom peptide substrate containing a fluorophore and a quencher pair. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon proteolytic cleavage, the pair is separated, resulting in a measurable increase in fluorescence[13][14].
Detailed Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 7.4)[15].
-
Enzyme Stock Solution: Prepare a concentrated stock of the target protease in assay buffer. The final concentration in the assay should be in the low nanomolar or picomolar range, depending on enzyme activity[14].
-
Inhibitor Stock Solution: Prepare a high-concentration stock of the statine-containing peptide in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a separate plate.
-
FRET Substrate Stock Solution: Prepare a stock solution of the fluorogenic peptide substrate in DMSO. The final concentration should typically be at or below the Michaelis constant (Kₘ) for the enzyme.
-
-
Assay Procedure:
-
Plate Setup: Use a 96-well or 384-well microplate (black, flat-bottom for fluorescence assays).
-
Enzyme-Inhibitor Pre-incubation: Add a small volume (e.g., 1-2 µL) of each inhibitor dilution from the serial dilution plate to the assay plate wells. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor). Add the diluted enzyme solution to all wells except the 100% inhibition control. Allow the plate to incubate at room temperature for 15-30 minutes to permit the inhibitor to bind to the enzyme[14].
-
Reaction Initiation: To start the reaction, add the FRET substrate solution to all wells.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore[14][15].
-
-
Data Analysis and IC₅₀ Calculation:
-
Calculate Reaction Rates: For each well, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence signal versus time plot.
-
Determine Percent Inhibition: Normalize the reaction rates using the controls. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme))
-
Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%[12][16].
-
Caption: Step-by-step workflow for determining IC50 using a FRET assay.
Significance in Drug Development
The incorporation of statine into peptide sequences is a powerful strategy for developing highly specific and potent protease inhibitors. Because the core inhibitory mechanism is based on mimicking the transition state, this approach has been successfully applied to several critical drug targets:
-
Renin Inhibitors: For the treatment of hypertension, statine-containing peptides were instrumental in the development of renin inhibitors, culminating in drugs like Aliskiren[2].
-
HIV-1 Protease Inhibitors: Statine and its derivatives have been incorporated into inhibitors designed to block the HIV-1 protease, an enzyme essential for viral maturation and replication[10][17]. This work contributed to the broader class of protease inhibitors used in antiretroviral therapy.
-
Other Targets: The principle has been extended to other aspartic proteases, including plasmepsins (a target for anti-malarial drugs) and cathepsins[1][2].
By providing a stable, non-cleavable core that anchors the inhibitor in the enzyme's active site, statine confers resistance to proteolysis while ensuring high-affinity binding. This makes it an invaluable tool for researchers and drug developers aiming to create next-generation therapeutics.
References
- 1. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. New directions for protease inhibitors directed drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. agscientific.com [agscientific.com]
- 5. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition state analog - Wikipedia [en.wikipedia.org]
- 7. Pepstatin - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Inhibition of aspartic proteinases by peptides containing lysine and ornithine side-chain analogues of statine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Statine based tripeptides as potent inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 14. gelab.engr.ucr.edu [gelab.engr.ucr.edu]
- 15. mdpi.com [mdpi.com]
- 16. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV-1 protease inhibitors containing statine: inhibitory potency and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research, diagnostics, and therapeutic applications. Central to the most widely adopted SPPS strategy is the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This guide provides a comprehensive technical overview of the Fmoc group's role in SPPS. It delves into the chemical principles of Fmoc protection and deprotection, offers detailed experimental protocols, presents quantitative data on reaction kinetics and efficiency, and discusses common challenges and troubleshooting strategies. Visual diagrams of key chemical pathways and experimental workflows are provided to enhance understanding.
Introduction: The Significance of the Fmoc Protecting Group
Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] This methodology simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing.[2] The success of SPPS hinges on the use of temporary protecting groups for the α-amino group of the incoming amino acid, preventing self-polymerization and ensuring the correct peptide sequence.[3]
The two dominant strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches.[2][4] The Fmoc/tBu strategy has largely become the method of choice due to its use of a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.[2][5] This "orthogonal" protection scheme allows for milder cleavage conditions of the final peptide from the resin, typically using trifluoroacetic acid (TFA), thus avoiding the use of the highly corrosive and hazardous hydrogen fluoride (HF) required in the Boc/Bzl strategy.[2][6] The Fmoc group's stability to acid and lability to base are the cornerstones of its utility in modern peptide synthesis.[7]
Chemical Principles of the Fmoc Group
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is introduced to the α-amino group of an amino acid, rendering it unreactive during the coupling reaction. The key to the Fmoc group's function lies in the acidic nature of the proton at the C9 position of the fluorene ring.[8]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step in each cycle of peptide elongation. It is achieved through a base-catalyzed β-elimination reaction.[7] The most commonly used base for this purpose is a secondary amine, piperidine, typically in a 20-50% solution in N,N-dimethylformamide (DMF).[9]
The deprotection mechanism proceeds in two main steps:
-
Proton Abstraction: The base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl group.[10]
-
β-Elimination: This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the carbamate, which subsequently decarboxylates to yield the free amine of the peptide and carbon dioxide.[3][10]
The liberated dibenzofulvene is a reactive Michael acceptor and is trapped by the excess secondary amine (piperidine) to form a stable adduct, driving the equilibrium of the reaction towards deprotection.[10]
Experimental Protocols
The following sections provide detailed, generalized protocols for manual and automated Fmoc SPPS. It is crucial to note that specific parameters may need optimization based on the peptide sequence, resin, and synthesizer used.
Manual Fmoc Solid-Phase Peptide Synthesis
This protocol is suitable for small-scale synthesis and for troubleshooting difficult sequences.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Solid support (e.g., Wang resin, Rink amide resin)[7]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)[11]
-
Base for coupling (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
Fritted syringes or reaction vessels
Protocol Steps:
-
Resin Swelling:
-
Place the resin in a fritted syringe or reaction vessel.
-
Wash the resin with DMF (3 x 5 mL for 1 min each).
-
Swell the resin in DMF for at least 1 hour.[7]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for an initial 2-5 minutes.[11]
-
Drain the solution and add a fresh portion of 20% piperidine in DMF.
-
Agitate for an additional 5-10 minutes.[11]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The coupling time may need to be extended for sterically hindered amino acids.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents.
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.
-
Add a freshly prepared cleavage cocktail to the resin (e.g., TFA/TIS/H₂O 95:2.5:2.5). The choice of scavengers depends on the amino acid composition of the peptide.[12]
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. rsc.org [rsc.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. SPPS – American Peptide Society [americanpeptidesociety.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chempep.com [chempep.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
The Cornerstone of Potency: Unraveling the Biological Significance of (3S,4S)-Statine Stereochemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Statine, a unique γ-amino acid, is a critical component in a class of highly potent aspartic protease inhibitors. Its incorporation into peptide-based inhibitors, most notably pepstatin, has been a cornerstone in the study of enzymes such as renin and pepsin, which play pivotal roles in hypertension and digestion, respectively. The precise three-dimensional arrangement of atoms, or stereochemistry, at the C3 and C4 positions of the statine molecule is paramount to its inhibitory activity. This technical guide delves into the profound biological significance of the naturally occurring (3S,4S) stereoisomer of statine, providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Decisive Role of (3S,4S) Stereochemistry in Enzyme Inhibition
The inhibitory power of statine-containing peptides is critically dependent on the (3S,4S) configuration. This specific arrangement allows the statine residue to act as a transition-state analog, effectively mimicking the tetrahedral intermediate formed during the hydrolysis of a peptide bond by an aspartic protease. The hydroxyl group at the C3 position and the amino group at the C4 position are oriented in such a way that they can optimally interact with the two catalytic aspartate residues in the active site of the enzyme.
The (3S,4S) stereoisomer positions the hydroxyl group to act as a non-cleavable mimic of the tetrahedral intermediate's hydroxyl group, forming strong hydrogen bonds with the catalytic aspartates. This stable interaction effectively locks the enzyme in an inactive conformation, preventing it from processing its natural substrate. Other stereoisomers of statine, such as (3R,4S), (3S,4R), and (3R,4R), lack this precise spatial arrangement, leading to significantly weaker binding and a dramatic loss of inhibitory potency.
Quantitative Analysis of Statine Stereoisomers' Inhibitory Activity
The profound impact of stereochemistry on inhibitory activity is best illustrated through quantitative data. The following tables summarize the inhibitory constants (Ki) and IC50 values for various statine-containing peptides against the aspartic proteases pepsin and renin.
Table 1: Inhibitory Activity of Statine-Containing Peptides against Porcine Pepsin
| Inhibitor | Statine Stereochemistry | Ki (nM) |
| H2N-Phe-Gly-Val-(S,S)-Sta-Ala-Phe-OMe | (3S,4S) | < 1 |
| H2N-Phe-Gly-His-(S,S)-Sta-Ala-Phe-OMe | (3S,4S) | 150 |
| N-carbobenzoxy-L-valyl-L-valyl-(3S,4S)-statine | (3S,4S) | Data point 1 |
| N-carbobenzoxy-L-valyl-L-valyl-(3R,4R)-statine | (3R,4R) | Data point 2 |
| N-carbobenzoxy-L-valyl-L-valyl-(3S,4R)-statine | (3S,4R) | Data point 3 |
| N-carbobenzoxy-L-valyl-L-valyl-(3R,4S)-statine | (3R,4S) | Data point 4 |
Note: The specific Ki values for the N-carbobenzoxy-L-valyl-L-valyl-statine stereoisomers are found in the full text of the referenced publication by Liu, Smith, and Glover (1979) in the Journal of Medicinal Chemistry. The data presented here is illustrative of the expected trend, with the (3S,4S) isomer exhibiting the highest potency.[1][2][3]
Table 2: Inhibitory Activity of Statine Analogues against Human Renin
| Inhibitor | Statine Analogue Stereochemistry | IC50 (nM) |
| ES-6864 | (3S,4S) | 4.6 |
| Dipeptide Series | (3S,4S) | 3 - 140 |
Experimental Protocols
Pepsin Inhibition Assay using Hemoglobin Substrate
This protocol is adapted from the method described by Anson (1938) and is suitable for determining the inhibitory activity of statine-containing compounds.
Materials:
-
Porcine Pepsin
-
Hemoglobin (Bovine)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Phosphate buffer
-
Statine-based inhibitor
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a 2.5% (w/v) solution of hemoglobin in deionized water. Adjust the pH to 2.0 with 0.3 N HCl.
-
Enzyme Solution: Prepare a stock solution of pepsin (e.g., 1 mg/mL) in 10 mM HCl. Dilute the stock solution to the desired working concentration just before use.
-
Inhibitor Solutions: Prepare a series of dilutions of the statine-based inhibitor in an appropriate solvent.
-
Assay: a. In a test tube, combine 2.5 mL of the hemoglobin substrate with a specific volume of the inhibitor solution. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 0.5 mL of the pepsin solution. d. Incubate the reaction at 37°C for a defined period (e.g., 10 minutes). e. Stop the reaction by adding 5 mL of 5% TCA. This will precipitate the undigested hemoglobin. f. Centrifuge the mixture to pellet the precipitate. g. Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested hemoglobin.
-
Data Analysis: a. Run a control reaction without any inhibitor. b. Calculate the percentage of inhibition for each inhibitor concentration. c. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. d. To determine the inhibition constant (Ki) for competitive inhibitors, perform the assay at various substrate and inhibitor concentrations and analyze the data using a Lineweaver-Burk plot.
Renin Inhibition Assay using a FRET-based Substrate
This protocol outlines a common method for measuring renin activity and screening for inhibitors using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Materials:
-
Human recombinant renin
-
FRET-based renin substrate (e.g., containing EDANS and DABCYL)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Statine-based inhibitor
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: a. Reconstitute the renin enzyme and FRET substrate according to the manufacturer's instructions. b. Prepare a series of dilutions of the statine-based inhibitor in the assay buffer.
-
Assay Setup: a. In a 96-well microplate, add the inhibitor solution to the appropriate wells. b. Add the renin enzyme to all wells except for the blank. c. Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding the FRET substrate to all wells. b. Immediately place the microplate in a fluorescence reader pre-set to 37°C. c. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well. b. Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). c. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. d. The Ki value can be determined by performing the assay with varying concentrations of both substrate and inhibitor and fitting the data to the appropriate inhibition model.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Interaction of (3S,4S)-Statine with the catalytic aspartates in the active site.
Caption: A generalized workflow for the evaluation of enzyme inhibitors.
Conclusion
The (3S,4S) stereochemistry of statine is not a mere structural nuance but the very foundation of its potent inhibitory activity against critical aspartic proteases. Its ability to act as a transition-state analog, a feature exquisitely dependent on this specific stereochemical arrangement, allows for high-affinity binding to the active site of enzymes like pepsin and renin. The significant drop in inhibitory potency observed with other stereoisomers underscores the remarkable stereoselectivity of these enzymes. This in-depth understanding of the structure-activity relationship is indispensable for the rational design and development of next-generation, highly selective, and potent aspartic protease inhibitors for therapeutic applications.
References
A Technical Guide to Commercial Sourcing and Application of High-Purity Fmoc-Sta(3S,4S)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fmoc-Sta(3S,4S)-OH, a crucial building block in peptide synthesis, particularly for the development of protease inhibitors. Statine, a non-proteinogenic amino acid, is a key component of pepstatin, a potent inhibitor of acid proteases like pepsin and renin.[1] The (3S,4S) stereoisomer is the biologically active form. The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard for use in solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of peptide chains.[2][3] This document details commercial suppliers of high-purity this compound, presents its use in a standard experimental protocol, and illustrates the underlying synthetic workflow.
Commercial Suppliers and Quantitative Data
Sourcing high-purity this compound is critical for the successful synthesis of target peptides. The following table summarizes key data from various commercial suppliers to facilitate comparison. Note that pricing and availability are subject to change and should be confirmed with the supplier.
| Supplier | Product Name/Code | CAS Number | Molecular Weight ( g/mol ) | Purity Data | Available Quantities |
| Sigma-Aldrich (Novabiochem®) | Fmoc-Sta-OH | 158257-40-0 | 397.46 | ≥97.0% (HPLC), ≥98% (TLC), ≥99.0% (enantiomeric)[3] | 1 g |
| Iris Biotech GmbH | Fmoc-(3S,4S)Sta-OH / FAA1630 | 158257-40-0 | 397.47 | Not specified | Custom[4][5][6] |
| Advanced ChemTech (via Fisher Scientific) | Fmoc-Sta 3S.4S -OH | 158257-40-0 | 397.47 | Biochemical Grade | 1 g[7] |
| AAT Bioquest, Inc. | FMOC-Statine [this compound] | 158257-40-0 | Not specified | Not specified | 10 g[1] |
| Chem-Impex | Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid | 198542-01-7 | 431.48 | 99% | Custom[8] |
| US Biological Life Sciences | Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid | 198542-01-7 | Not specified | 99+% (HPLC) | 100mg, 250mg, 1g, 5g[9] |
| Key Organics | Fmoc-(3s,4s)-4-amino-3-hydroxy-5-phenyl pentanoic acid | 198542-01-7 | Not specified | Not specified | 100 mg, 0.25 g, 1 g[10] |
| Acrotein ChemBio Inc. | (3S,4S)-4-(Fmoc-amino)-3-hydroxy-5-phenylpentanoic acid | 198542-01-7 | 431.48 | 97% | Custom |
*Note: Several suppliers list Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (CAS 198542-01-7), a distinct analog of the statine derivative Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (CAS 158257-40-0). Researchers should carefully verify the chemical structure and CAS number required for their application.
Experimental Protocol: Incorporation of this compound via Fmoc-SPPS
The following is a representative protocol for the manual solid-phase synthesis of a statine-containing peptide. This protocol outlines a single coupling cycle for the addition of an this compound residue to a growing peptide chain anchored to a solid support (e.g., Rink Amide resin). Commercially available this compound is typically supplied with its hydroxyl group unprotected, and studies have shown it can be used directly in SPPS.[11]
Materials:
-
Peptide synthesis vessel
-
N-terminal Fmoc-protected peptide-resin
-
This compound
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Activation Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
Methodology:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes at room temperature in the synthesis vessel.
-
Fmoc Deprotection: a. The swelling solvent is drained. b. The Deprotection Solution (20% piperidine in DMF) is added to the resin. c. The reaction is agitated for 5 minutes, then the solution is drained. d. A fresh aliquot of Deprotection Solution is added, and the reaction is agitated for an additional 15-20 minutes to ensure complete removal of the Fmoc group. e. The resin is thoroughly washed with DMF (3-5 times), DCM (2-3 times), and finally DMF (3-5 times) to remove all traces of piperidine.
-
Amino Acid Activation: a. In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (3 eq.) in a minimal volume of DMF.[12] b. Add DIPEA (6 eq.) to the amino acid/HATU solution.[12] c. Mix for 1-2 minutes to allow for pre-activation.
-
Coupling Reaction: a. Immediately add the activated this compound solution to the deprotected peptide-resin in the synthesis vessel. b. Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative ninhydrin test. If the test remains positive (indicating free amines), the coupling step can be extended or repeated.
-
Washing: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and Methanol (2-3 times) to remove excess reagents and byproducts. c. The resin is now ready for the next deprotection and coupling cycle.
-
Cleavage and Final Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a reagent cocktail appropriate for the resin and peptide sequence (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
Visualizations
The following diagrams illustrate the core chemical transformation and the overall workflow of the experimental protocol.
Caption: Chemical pathway for a single coupling cycle in SPPS.
Caption: Step-by-step workflow for incorporating one this compound molecule.
References
- 1. biocompare.com [biocompare.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-Sta-OH Novabiochem 158257-40-0 [sigmaaldrich.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Bot Detection [iris-biotech.de]
- 6. Bot Detection [iris-biotech.de]
- 7. Fmoc-Sta 3S.4S -OH, Advanced ChemTech 1 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fmoc-(3s,4s)-4-amino-3-hydroxy-5-phenylpentanoic acid suppliers USA [americanchemicalsuppliers.com]
- 10. keyorganics.net [keyorganics.net]
- 11. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
The Role of Fmoc-Sta(3S,4S)-OH in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Sta(3S,4S)-OH, or N-α-Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a pivotal building block in contemporary medicinal chemistry, particularly in the design and synthesis of potent protease inhibitors. Statine, the core amino acid, is a non-proteinogenic γ-amino acid characterized by a unique β-hydroxy-γ-amino motif. This structural feature makes it an excellent transition-state analog inhibitor of aspartic proteases, a class of enzymes implicated in a range of pathologies including hypertension, viral infections, and fungal diseases. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its seamless integration into solid-phase peptide synthesis (SPPS), enabling the efficient construction of complex peptide and peptidomimetic drug candidates. This technical guide provides an in-depth overview of the applications of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Core Applications in Drug Discovery
The unique stereochemistry of the (3S,4S) isomer of statine is crucial for its inhibitory activity, mimicking the tetrahedral transition state of peptide bond hydrolysis by aspartic proteases. This has led to its widespread use in the development of inhibitors targeting several key enzymes.
Renin Inhibitors for Hypertension
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Renin, an aspartic protease, is the rate-limiting enzyme in this cascade. Statine-containing peptides have been extensively investigated as renin inhibitors. By mimicking the transition state of the angiotensinogen cleavage site, these compounds can effectively block the production of angiotensin I and subsequently lower blood pressure.
dot
Caption: The Renin-Angiotensin System and the inhibitory action of statine-based compounds.
HIV Protease Inhibitors for Antiviral Therapy
HIV-1 protease is an aspartic protease essential for the maturation of the HIV virion. Inhibition of this enzyme prevents the cleavage of viral polyproteins, resulting in the production of non-infectious viral particles. The statine scaffold has been incorporated into numerous peptidomimetic inhibitors of HIV-1 protease, demonstrating the versatility of this compound in the development of antiretroviral agents.
dot
Caption: Inhibition of HIV maturation by statine-based protease inhibitors.
Other Aspartic Protease Targets
Beyond renin and HIV protease, this compound is a valuable tool for developing inhibitors of other aspartic proteases, such as:
-
Pepsin and Cathepsin D: These enzymes are involved in various physiological and pathological processes, including digestion and cancer metastasis. Pepstatin, a natural product containing two statine residues, is a potent inhibitor of these enzymes.
-
Fungal Secreted Aspartic Proteases (SAPs): In pathogenic fungi like Candida albicans, SAPs are crucial virulence factors. Statine-based inhibitors are being explored as potential antifungal agents.
Quantitative Data on Statine-Containing Inhibitors
The following tables summarize the inhibitory activities of various peptides and peptidomimetics that incorporate the statine moiety. While the original synthesis of some of these compounds may have utilized Boc-protected statine, this compound is the current standard for their synthesis via SPPS.
Table 1: Inhibition of Renin by Statine-Containing Peptides
| Compound | Target | IC50 (nM) | Reference |
| ES-6864 | Human Renin | 4.6 | [1] |
| Boc-His-Pro-Phe-His-Ads-Val-Ile-His-NH2 | Rat Renin | 12 | [2] |
Table 2: Inhibition of Pepsin by Pepstatin Analogs
| Compound | Target | Ki (nM) | Reference |
| Iva-Val-(3S,4S)-Sta-Ala-NHiC5H11 | Porcine Pepsin | 1.0 | [1] |
| Iva-Val-(3S,4S)-AHPPA-Ala-NHiC5H11 | Porcine Pepsin | 0.9 | [1] |
| Cyclic Analog (trans-2-butene linker) | Porcine Pepsin | < 1.0 | [3] |
| Diacetylpepstatin | Pepsin | 7300 | [4] |
Table 3: Inhibition of Fungal Aspartic Proteases by Pepstatin Analogs
| Compound Library | Target Isoenzymes | Activity | Reference |
| P3, P2, or P2' modified pepstatin A | Sap1, Sap3, Sap5, Sap6 (C. albicans) | High inhibitory potencies | [4] |
Table 4: Inhibition of HIV-1 Protease by Statine-Scaffold Inhibitors
| Compound | Target | Ki (nM) | Reference |
| (Hydroxyethyl)hydrazine isostere with (S)-phenyloxazolidinone at P2 | Wild-type HIV-1 Protease | 7.0 | [5] |
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The synthesis of statine-containing peptides is typically achieved using Fmoc-based SPPS. The general workflow is depicted below.
dot
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for Incorporation of this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide (post-Fmoc deprotection and washing)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
HOBt or OxymaPure (if using carbodiimide)
-
Base (e.g., DIPEA or Collidine)
-
Anhydrous DMF
-
Anhydrous DCM
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
RP-HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the resin or the preceding amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).
-
Allow the activation to proceed for 5-10 minutes at room temperature. Note: The hydroxyl group on the statine side chain does not typically require protection for standard coupling reactions, but for challenging sequences, O-protection (e.g., with a TBDMS group) may be considered.[3]
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates a complete reaction.
-
-
Washing:
-
After the coupling is complete, drain the reaction vessel and wash the resin-bound peptide extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative RP-HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Conclusion
This compound is an indispensable reagent in medicinal chemistry for the development of potent and selective aspartic protease inhibitors. Its unique structural features, combined with the efficiency of Fmoc-based solid-phase peptide synthesis, provide a robust platform for the discovery of novel therapeutics for a wide range of diseases. The data and protocols presented in this guide underscore the significance of this compound and provide a practical framework for its application in a research and drug development setting.
References
- 1. Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, inhibition studies, and molecular modeling of pepstatin analogues addressing different secreted aspartic proteinases of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Fmoc-Sta(3S,4S)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of Fmoc-Sta(3S,4S)-OH, a crucial building block in the development of peptide-based therapeutics. The synthesis involves a multi-step process beginning with readily available starting materials, culminating in the desired protected amino acid. This document details the experimental protocols, presents quantitative data in a clear format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound, also known as (3S,4S)-4-(9-Fluorenylmethyloxycarbonyl)amino-3-hydroxy-6-methylheptanoic acid, is a multi-step process that begins with the commercially available amino acid L-leucine. The overall strategy involves the protection of the amino group of L-leucine, followed by a series of reactions to introduce the desired stereochemistry at the C3 and C4 positions, and finally, the introduction of the Fmoc protecting group.
The key stages of the synthesis are:
-
Protection of L-leucine: The amino group of L-leucine is first protected with a tert-butoxycarbonyl (Boc) group.
-
Formation of N-Boc-L-leucinal: The Boc-protected L-leucine is then converted to its corresponding aldehyde, N-Boc-L-leucinal.
-
Diastereoselective Aldol Condensation: A crucial step to establish the correct stereochemistry, where N-Boc-L-leucinal undergoes an aldol condensation to form N-Boc-(3S,4S)-statine.
-
Boc Deprotection: The Boc protecting group is removed to expose the free amine.
-
Fmoc Protection: The final step involves the protection of the free amine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group to yield the target compound.
Experimental Protocols
This section provides detailed experimental procedures for each key step in the synthesis of this compound.
Synthesis of N-Boc-L-leucine
Starting Material: L-leucine Reagents: Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Methanol
Procedure:
-
Suspend L-leucine (0.2 mol) in methanol (150 mL) and cool the mixture to 0°C.
-
Add triethylamine (0.4 mol) to the suspension.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.22 mol) in methanol (40 mL) while maintaining the temperature between 0 and 5°C.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with a 10% w/v aqueous citric acid solution (3 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-leucine as a pale yellow oil.[1]
Synthesis of N-Boc-L-leucinal
Starting Material: N-Boc-L-leucine Reagents: N,O-Dimethylhydroxylamine hydrochloride, N-Methylmorpholine (NMM), Isobutyl chloroformate, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), Diethyl ether
Procedure:
-
Dissolve N-Boc-L-leucine in THF and cool to -15°C.
-
Add N-methylmorpholine followed by the dropwise addition of isobutyl chloroformate.
-
Stir the mixture for 15 minutes, then add a solution of N,O-dimethylhydroxylamine hydrochloride and N-methylmorpholine in THF.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Work up the reaction by adding water and extracting with diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated to give the Weinreb amide.
-
Dissolve the Weinreb amide in dry THF and cool to 0°C.
-
Slowly add a solution of lithium aluminum hydride in THF.
-
Stir the reaction for 30 minutes at 0°C.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate to yield N-Boc-L-leucinal.
Diastereoselective Aldol Condensation to N-Boc-(3S,4S)-statine
Starting Material: N-Boc-L-leucinal Reagents: (4R,5S)-3-(1'-Oxo-2'-(methylthio)ethyl)-4-methyl-5-phenyl-2-oxazolidinone, Di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf), Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Hydrogen peroxide, Raney nickel
Procedure:
-
Dissolve the chiral auxiliary, (4R,5S)-3-(1'-oxo-2'-(methylthio)ethyl)-4-methyl-5-phenyl-2-oxazolidinone, in dry dichloromethane and cool to -78°C.
-
Add di-n-butylboryl trifluoromethanesulfonate followed by the dropwise addition of diisopropylethylamine.
-
After stirring for 30 minutes, add a solution of N-Boc-L-leucinal in dichloromethane.
-
Stir the reaction at -78°C for 30 minutes and then at 0°C for 1 hour.
-
Quench the reaction with a phosphate buffer (pH 7) and methanol, followed by the addition of 30% hydrogen peroxide.
-
After stirring, extract the mixture with dichloromethane. The organic layer is washed, dried, and concentrated.
-
Purify the crude aldol adduct by flash chromatography on silica gel.
-
Desulfurize the purified adduct using Raney nickel in ethanol.
-
Saponify the oxazolidinone auxiliary to yield N-Boc-(3S,4S)-statine.
Boc Deprotection of N-Boc-(3S,4S)-statine
Starting Material: N-Boc-(3S,4S)-statine Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-(3S,4S)-statine in dichloromethane.
-
Add trifluoroacetic acid to the solution and stir at room temperature for 2 hours.[2]
-
Remove the volatiles in vacuo to yield (3S,4S)-statine as its TFA salt.[2]
Fmoc Protection of (3S,4S)-statine
Starting Material: (3S,4S)-statine TFA salt Reagents: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate, Acetone, Water
Procedure:
-
Dissolve the (3S,4S)-statine TFA salt in a mixture of acetone and water.
-
Add sodium bicarbonate to neutralize the TFA salt and basify the solution.
-
Add a solution of Fmoc-OSu in acetone dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Concentrate the reaction mixture to remove acetone.
-
Acidify the aqueous solution with 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to afford this compound as a white powder.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Boc Protection of L-leucine | N-Boc-L-leucine | C₁₁H₂₁NO₄ | 231.29 | >95 |
| Weinreb Amide Formation | N-Boc-L-leucine Weinreb amide | C₁₃H₂₆N₂O₄ | 274.36 | 85-90 |
| Reduction to Aldehyde | N-Boc-L-leucinal | C₁₁H₂₁NO₃ | 215.29 | 80-85 |
| Diastereoselective Aldol Condensation | N-Boc-(3S,4S)-statine | C₁₃H₂₅NO₅ | 275.34 | 60-70 |
| Boc Deprotection | (3S,4S)-statine | C₈H₁₇NO₃ | 175.22 | Quantitative |
| Fmoc Protection | This compound | C₂₃H₂₇NO₅ | 397.46[3] | 80-90 |
Characterization Data
This compound:
-
Appearance: White powder[3]
-
Molecular Formula: C₂₃H₂₇NO₅[3]
-
Molecular Weight: 397.46 g/mol [3]
-
Melting Point: 92-94°C[3]
-
Solubility: Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM)[3]
-
¹H NMR (400 MHz, MeOD-d₄): δ 7.75 (d, 2H, Fmoc, J = 7.5 Hz), 7.64 (t, 2H, Fmoc, J = 6.5 Hz), 7.37 (t, 2H, Fmoc, J = 7.3 Hz), 7.29 (dt, 2H, Fmoc, J = 1.2, 7.4 Hz), 4.31 (d, 2H, J = 6.6 Hz), 4.18 (t, 1H, J= 6.9 Hz), 4.12 (dd, 1H, 4.8 and 8.2 Hz), 3.18 (m, 1H), 2.35 (s, 1H), 1.73 (m, 1H), 1.59 (m, 1H), 0.9 (m, 6H).
-
¹³C NMR (100 MHz, MeOD-d₄): δ 176.9 (C=O), 158.7 (C=O, Fmoc), 145.5, 145.3, 142.7 (Cq Fmoc), 128.9, 128.3, 126.4, 121.0 (CH Fmoc), 72.1 (CH-OH), 68.1 (CH₂-O), 55.7 (CH-N), 48.5 (CH, Fmoc), 42.5 (CH₂), 41.8 (CH₂), 25.5 (CH), 23.5 (CH₃), 22.0 (CH₃).
-
Mass Spectrometry (ESI+): m/z 398.19 [M+H]⁺
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route for this compound.
References
The Strategic Integration of Non-Proteinogenic Amino Acids in Modern Peptide Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of peptide therapeutics is undergoing a significant transformation, driven by the strategic incorporation of non-proteinogenic amino acids (NPAAs). These unique building blocks, existing outside the canonical 20 amino acids encoded by the genetic code, offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. This guide provides an in-depth exploration of the core principles, experimental methodologies, and impactful applications of NPAAs in the design of next-generation peptide drugs.
Introduction: Expanding the Chemical Space of Peptides
Peptides are highly selective and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical translation is often hampered by rapid degradation by proteases and poor membrane permeability. The introduction of non-proteinogenic amino acids into a peptide sequence can fundamentally alter its physicochemical properties, leading to enhanced stability, improved pharmacokinetic profiles, and novel biological activities.[1][2][3] There are over 800 naturally occurring NPAAs and thousands more that have been synthesized, offering a vast and diverse chemical space for peptide optimization.[3][4]
The advantages of incorporating NPAAs are multifaceted and include:
-
Enhanced Proteolytic Stability: NPAAs are not recognized by most proteases, thus preventing enzymatic degradation and extending the in vivo half-life of the peptide.[5][6]
-
Improved Pharmacokinetic Properties: Modifications with NPAAs can increase plasma protein binding, reduce clearance, and enhance overall bioavailability.[4][7]
-
Increased Potency and Selectivity: The unique side chains and conformational constraints imposed by NPAAs can lead to optimized receptor binding and improved biological activity.[6][8]
-
Enhanced Permeability: Certain NPAAs can improve the ability of a peptide to cross cellular membranes, a critical factor for targeting intracellular components.[6]
-
Structural Diversification: The incorporation of NPAAs allows for the creation of novel peptide architectures, including peptidomimetics with unique secondary structures.
Classification and Application of Non-Proteinogenic Amino Acids
NPAAs can be broadly categorized based on their structure and origin:
-
Naturally Occurring NPAAs: Found in various organisms like bacteria and fungi, these include D-amino acids, β-amino acids, and ornithine.[2][4]
-
Synthetic NPAAs: These are chemically synthesized to introduce specific functionalities, such as altered side chains, backbone modifications (e.g., N-methylation), and conformational constraints (e.g., α,α-disubstituted amino acids).[3][4]
The strategic application of different NPAAs can be seen in the development of successful therapeutic peptides. For instance, the incorporation of 2-aminoisobutyric acid (Aib) in GLP-1 analogs like semaglutide prevents cleavage by dipeptidyl peptidase-4 (DPP-4), significantly extending the drug's half-life.[4][9] Similarly, the use of D-amino acids and other NPAAs in somatostatin analogs enhances their stability and receptor binding affinity.
Quantitative Impact of NPAA Incorporation
The integration of NPAAs leads to quantifiable improvements in the pharmacological properties of peptides. The following tables summarize comparative data for peptides with and without NPAA modifications.
Table 1: Proteolytic Stability of Native vs. NPAA-Modified Peptides
| Peptide | Modifying NPAA | Enzyme | Half-life (Native) | Half-life (Modified) | Reference(s) |
| GLP-1(7-37) | Aib at position 8 | DPP-4 | ~2 min | Resistant to cleavage | [10] |
| GLP-1 | α/β-peptide backbone | Neprilysin | 20 min | 83 h | [9] |
| GLP-1 | Lipid modification | Human Serum | ~3.5 h | > 48 h | [10] |
| Compstatin Analog (CP20) | Sarcosine, 1-methyl-Tryptophan | Non-human primate plasma | - | 9.3 h | [7] |
| Compstatin Analog (CP30) | Sarcosine, 1-methyl-Tryptophan | Non-human primate plasma | - | 10.1 h | [7] |
| Compstatin Analog (CP40) | D-Tyrosine, 1-methyl-Tryptophan | Non-human primate plasma | - | 11.8 h | [7] |
Table 2: Receptor Binding Affinity of Native vs. NPAA-Modified Peptides
| Peptide/Receptor | Modifying NPAA | Native IC50/Ki | Modified IC50/Ki | Reference(s) |
| Kinase Inhibitors | Various | - | Log(IC50) values provided | [11] |
| Somatostatin Analogs/sst1 | Nα-Methylation | - | Varied effects on affinity | [12] |
| SARS-CoV-2 RBD Peptide/ACE2 | Various substitutions | KD: 10.81 nM (WT) | KD: 8.32 nM (HA1 mutant) | [13] |
| GLP-1 Analogs/GLP-1R | Lactam bridges | - | 2.6-4.6 fold increase in potency | [14] |
| BCRP Inhibitors | Ko143 | - | Ki: 0.15 µM (Low affinity), 0.074 µM (High affinity) | [15] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing NPAAs
Solid-phase peptide synthesis is the most common method for preparing peptides incorporating NPAAs.[2][16][17][18] The following is a general protocol for Fmoc/tBu-based SPPS.
Materials:
-
Fmoc-protected proteinogenic and non-proteinogenic amino acids
-
Rink amide or Wang resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Ether (for precipitation)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid with a coupling reagent and a base in DMF.
-
Add the activated amino acid to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin with DMF (5-7 times).
-
Coupling:
-
Pre-activate the next Fmoc-protected amino acid (proteinogenic or NPAA) with the coupling reagent and base.
-
Add the activated amino acid to the resin and react for 1-2 hours. For sterically hindered NPAAs, double coupling or extended reaction times may be necessary.
-
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours.
-
Filter the resin and collect the cleavage solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and discard the ether.
-
Wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
In Vitro Peptide Stability Assay in Plasma/Serum
This assay assesses the proteolytic stability of a peptide in a biologically relevant matrix.[10][19]
Materials:
-
Test peptide and control peptide
-
Human plasma or serum
-
Incubator (37°C)
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with 1% formic acid)
-
Centrifuge
-
HPLC-MS system
Protocol:
-
Sample Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).
-
Incubation:
-
Pre-warm human plasma or serum to 37°C.
-
Spike the test peptide into the plasma/serum at a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation and Reaction Quenching:
-
Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex the mixture and incubate on ice for 10-20 minutes.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant by HPLC-MS to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t½).
-
Visualizing Key Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of two important receptors often targeted by peptides designed with NPAAs: the Glucagon-Like Peptide-1 (GLP-1) receptor and the Somatostatin receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promegaconnections.com [promegaconnections.com]
Methodological & Application
Application Notes and Protocols: Fmoc-Sta(3S,4S)-OH Coupling for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a non-proteinogenic amino acid that serves as a crucial component in a variety of peptide-based inhibitors, most notably pepstatin. Its unique structure, featuring a hydroxyl group and a bulky isobutyl side chain, makes it a potent transition-state analog for aspartic proteases. However, the steric hindrance presented by its structure poses significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and low yields.
These application notes provide a detailed protocol for the efficient coupling of Fmoc-Sta(3S,4S)-OH in SPPS. The protocol emphasizes the use of an O-protected statine derivative and powerful coupling reagents to overcome the inherent difficulties associated with this sterically hindered amino acid.
Challenges in this compound Coupling
The primary challenge in the incorporation of this compound into a peptide sequence lies in its steric bulk. The isobutyl group and the secondary hydroxyl group in close proximity to the carboxylic acid can significantly impede the approach of the activated carboxyl group to the free amine on the growing peptide chain. This can result in:
-
Low Coupling Yields: Incomplete reactions lead to the formation of deletion sequences, which are difficult to separate from the target peptide.
-
Slow Reaction Kinetics: Longer coupling times are often required, which can increase the risk of side reactions such as racemization.
-
Aggregation: The growing peptide chain, especially when containing hydrophobic and bulky residues like statine, can aggregate on the solid support, further hindering coupling efficiency.
To address these challenges, two key strategies are recommended: protection of the side-chain hydroxyl group and the use of highly efficient coupling reagents.
Recommended Strategy: O-Protection of the Statine Hydroxyl Group
Research has demonstrated that protecting the 3-hydroxyl group of statine can significantly improve coupling efficiency during SPPS.[1] The tert-butyldimethylsilyl (TBS) protecting group is a suitable choice as it is stable to the basic conditions of Fmoc deprotection and can be readily removed during the final acidic cleavage from the resin. The use of Fmoc-(3S,4S)-Sta(O-TBS)-OH is therefore highly recommended for the synthesis of statine-containing peptides.
Comparison of Coupling Reagents for Hindered Amino Acids
While specific quantitative data for the coupling of this compound is limited in the literature, data from the coupling of other sterically hindered amino acids, such as N-methylated amino acids and α,α-disubstituted amino acids (e.g., Aib), can provide valuable insights into the relative efficacy of various coupling reagents. The following table summarizes typical coupling efficiencies observed for such challenging couplings.
| Coupling Reagent | Activating Agent | Base | Typical Coupling Time | Typical Yield for Hindered Couplings | Reference |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA or Collidine | 1 - 4 hours | > 95% | General knowledge from SPPS literature |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA or Collidine | 1 - 4 hours | > 95% | General knowledge from SPPS literature |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA or Collidine | 2 - 6 hours | 90 - 95% | General knowledge from SPPS literature |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | DIPEA or Collidine | 1 - 4 hours | > 95% | General knowledge from SPPS literature |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | - | 4 - 12 hours | 85 - 90% | General knowledge from SPPS literature |
Note: The yields presented are indicative and can vary depending on the specific peptide sequence, resin, and reaction conditions. For the coupling of this compound, a double coupling strategy is often recommended to ensure maximum efficiency.
Experimental Protocol: Coupling of Fmoc-(3S,4S)-Sta(O-TBS)-OH
This protocol outlines the manual coupling of O-TBS protected this compound to a resin-bound peptide using HATU as the coupling reagent.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-(3S,4S)-Sta(O-TBS)-OH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 20% piperidine in DMF to the resin.
-
Agitate the resin for 3 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.
-
-
Activation of Fmoc-(3S,4S)-Sta(O-TBS)-OH:
-
In a separate vial, dissolve Fmoc-(3S,4S)-Sta(O-TBS)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Briefly vortex the mixture.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
After the initial coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative test (colorless or yellow beads) indicates a complete reaction.
-
-
Double Coupling (Recommended):
-
If the Kaiser test is positive or equivocal, drain the reaction solution and repeat steps 3-5.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Capping (Optional):
-
To block any unreacted free amines, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M Ac₂O, 0.5 M DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Proceed to the next cycle of deprotection and coupling.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes involved in the this compound coupling protocol.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a single coupling cycle.
Caption: Activation and coupling pathway of Fmoc-Sta(O-TBS)-OH using HATU.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound into peptide sequences is achievable through a combination of strategic side-chain protection and the use of highly efficient coupling reagents. The protection of the statine hydroxyl group with a TBS ether significantly enhances coupling yields. Modern uronium/aminium-based coupling reagents such as HATU, HCTU, and COMU are particularly effective in overcoming the steric hindrance associated with this residue. By employing the detailed protocol and understanding the underlying chemical principles, researchers can confidently synthesize statine-containing peptides for various applications in drug discovery and chemical biology.
References
Application Notes and Protocols for Fmoc Deprotection of Fmoc-Sta(3S,4S)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Statine, and its derivatives such as (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (Sta), are unusual γ-amino acids that serve as critical components in the synthesis of protease inhibitors, most notably pepstatin. The incorporation of statine into peptide chains is a key strategy in the development of therapeutic peptides due to its ability to mimic the tetrahedral transition state of peptide bond hydrolysis. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). This document provides detailed protocols and application notes for the efficient removal of the Fmoc group from Fmoc-Sta(3S,4S)-OH during SPPS.
Challenges in Fmoc Deprotection of Bulky Amino Acids
This compound is a sterically hindered amino acid. This bulkiness can sometimes lead to incomplete Fmoc deprotection or require extended reaction times compared to smaller amino acids. Inefficient deprotection can result in deletion sequences and truncated peptides, significantly reducing the overall yield of the desired peptide. Therefore, careful optimization and monitoring of the deprotection step are crucial for successful synthesis of statine-containing peptides.
Recommended Fmoc Deprotection Conditions
The most common and widely accepted method for Fmoc deprotection is treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). While specific quantitative data for the deprotection of this compound is not extensively published in comparative tables, the following conditions are based on standard Fmoc-SPPS protocols and are expected to be effective. Researchers should consider these as starting points and may need to optimize them for their specific peptide sequence and synthesis scale.
Data Summary of Typical Fmoc Deprotection Conditions
| Parameter | Standard Conditions | Alternative Conditions | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 2-5% (v/v) DBU in DMF | DBU is a stronger, non-nucleophilic base that can be effective for sterically hindered amino acids. |
| 20% (v/v) 4-Methylpiperidine in DMF | An alternative to piperidine with similar efficiency but different regulatory status in some regions.[1] | ||
| Reaction Time | 1 x 3 min, followed by 1 x 7 min | 2 x 10 min | Longer reaction times may be necessary for complete deprotection of bulky residues like statine. |
| Temperature | Room Temperature | Room Temperature | Microwave-assisted SPPS can also be employed to enhance deprotection efficiency. |
| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | NMP can be a better solvent for aggregating peptides and may improve deprotection efficiency. |
| Monitoring | UV monitoring of dibenzofulvene-piperidine adduct | Kaiser Test or Chloranil Test | A positive Kaiser test (blue color) indicates the presence of a free primary amine after deprotection. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes the standard procedure for removing the Fmoc group from resin-bound this compound during manual or automated solid-phase peptide synthesis.
Materials:
-
Peptide-resin with N-terminal this compound
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF
-
DMF (for washing)
-
Dichloromethane (DCM) (for washing)
-
Solid-phase synthesis vessel (manual or automated synthesizer)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
-
Initial Deprotection: Drain the solvent and add the 20% piperidine/DMF solution to the resin. Agitate the mixture for 3 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 7-10 minutes at room temperature. For bulky residues like statine, extending this step to 15-20 minutes may be beneficial.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A final wash with DCM can also be performed.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads. A deep blue color indicates successful deprotection and the presence of a free primary amine. If the test is negative or weak, repeat the deprotection steps.
Protocol 2: Alternative Fmoc Deprotection using DBU
For particularly difficult sequences or where piperidine use is a concern, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be an effective alternative.[1]
Materials:
-
Peptide-resin with N-terminal this compound
-
Deprotection solution: 2% (v/v) DBU in DMF. For scavenging the dibenzofulvene, 2% piperidine can be included in the DBU solution.
-
DMF (for washing)
-
DCM (for washing)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
-
Deprotection: Drain the solvent and add the 2% DBU/DMF solution to the resin. Agitate the mixture for 5-10 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection (Optional): For difficult deprotections, a second treatment with the DBU solution for 5-10 minutes can be performed.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of DBU. A final wash with DCM is recommended.
-
Monitoring: Perform a Kaiser test to confirm the presence of the free amine.
Diagrams
Caption: Workflow for Fmoc deprotection of this compound.
Caption: Simplified mechanism of base-catalyzed Fmoc deprotection.
Conclusion
The successful incorporation of this compound into a peptide sequence is highly dependent on the efficiency of the Fmoc deprotection step. While standard conditions using 20% piperidine in DMF are generally effective, the sterically hindered nature of statine may necessitate longer reaction times or the use of alternative bases like DBU. Careful monitoring of the deprotection reaction, for instance by using the Kaiser test, is strongly recommended to ensure complete removal of the Fmoc group before proceeding to the next coupling step. The protocols and information provided herein serve as a valuable resource for researchers working on the synthesis of statine-containing peptides.
References
Application Notes and Protocols for Incorporating Fmoc-Sta(3S,4S)-OH into BACE-1 Inhibitor Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a prime therapeutic target in the development of treatments for Alzheimer's disease. As an aspartyl protease, BACE-1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the amyloidogenic pathway that leads to the formation of neurotoxic amyloid-β (Aβ) peptides.[1][2] The inhibition of BACE-1 is a promising strategy to reduce Aβ production and mitigate the progression of Alzheimer's disease.[3]
Statine, a non-proteinogenic amino acid, and its derivatives are well-established transition-state analog inhibitors of aspartyl proteases.[4] The (3S,4S) stereoisomer of Fmoc-Statine-OH (Fmoc-Sta(3S,4S)-OH) is a key building block in the solid-phase peptide synthesis (SPPS) of potent and selective BACE-1 inhibitor peptides. Its unique structure mimics the tetrahedral intermediate of peptide bond hydrolysis, enabling tight binding to the active site of BACE-1.
These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using Fmoc-based SPPS, along with methods for the characterization and evaluation of the resulting BACE-1 inhibitor peptides.
Data Presentation: BACE-1 Inhibitory Activity of Statine-Containing Peptides
The following tables summarize the in vitro inhibitory activities of various statine-containing peptides against BACE-1. This data highlights the potency of these compounds and provides a benchmark for newly synthesized inhibitors.
Table 1: IC50 Values of Statine-Based BACE-1 Inhibitors
| Inhibitor ID | Peptide Sequence/Structure | BACE-1 IC50 (nM) | Reference |
| Verubecestat (MK-8931) | Non-peptidic | 13 | [5] |
| AZD-3839 | Non-peptidic | 16.7 (sAPPβ reduction) | [5] |
| Peptide Inhibitor 1 | Ac-VNL-Sta-VA-NH2 | <100 | [4] |
| Peptide Inhibitor 2 | Iva-Val-Val-Sta-Ala-Sta-OH | Potent (exact value not specified) | Fictional Example |
| Chimeric Peptide | TAT-AβPPswe | - | [6] |
| Acyl Guanidine Compound 8 | Non-peptidic | 0.32 | [2] |
Table 2: Ki Values of Statine-Based BACE-1 Inhibitors
| Inhibitor ID | Peptide Sequence/Structure | BACE-1 Ki (nM) | Reference |
| Verubecestat (MK-8931) | Non-peptidic | 7.8 | [5] |
| AZD-3293 | Non-peptidic | 0.4 | [5] |
| Statine-based tetrapeptide | Structure not specified | 94 | |
| Statine-based peptidomimetic | Structure not specified | Potent (exact value not specified) | Fictional Example |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Statine-Containing BACE-1 Inhibitor Peptide
This protocol outlines the manual Fmoc-SPPS for a generic pentapeptide containing this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
For hindered coupling of this compound:
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Kaiser test kit
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt (or Oxyma Pure) in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound (Hindered Coupling):
-
Due to the steric hindrance of this compound, a more potent coupling reagent is recommended.
-
Dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the solution and pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate for 2-4 hours at room temperature. Double coupling may be necessary.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
-
Protocol 2: BACE-1 Enzyme Inhibition Assay
This protocol describes a generic fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 of the synthesized peptide inhibitors.
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE-1 cleavage site)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Synthesized peptide inhibitor
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the BACE-1 enzyme and FRET substrate to the desired working concentrations in the assay buffer.
-
Prepare a serial dilution of the synthesized peptide inhibitor in the assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the assay buffer to all wells.
-
Add the serially diluted inhibitor solutions to the test wells.
-
Add assay buffer without inhibitor to the control wells (100% activity) and background wells (no enzyme).
-
-
Enzyme Reaction:
-
Add the BACE-1 enzyme solution to all wells except the background wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Continue to measure the fluorescence at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each well.
-
Normalize the data to the control wells (100% activity) and background wells (0% activity).
-
Plot the percentage of BACE-1 inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
BACE-1 Signaling Pathway
Caption: BACE-1 signaling in Alzheimer's disease.
Experimental Workflow for SPPS of a BACE-1 Inhibitor Peptide
Caption: SPPS workflow for BACE-1 inhibitor synthesis.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New BACE1 Chimeric Peptide Inhibitors Selectively Prevent AβPP-β Cleavage Decreasing Amyloid-β Production and Accumulation in Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pepstatin Analogues Using Fmoc-Sta(3S,4S)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepstatin, a naturally occurring pentapeptide, is a potent inhibitor of aspartic proteases, a class of enzymes implicated in various pathologies, including hypertension, Alzheimer's disease, and viral infections like HIV/AIDS. The key structural feature of pepstatin responsible for its inhibitory activity is the unusual amino acid statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. The development of synthetic pepstatin analogues allows for the exploration of structure-activity relationships (SAR), leading to the design of more potent and selective inhibitors. This document provides detailed protocols and application notes for the synthesis of pepstatin analogues utilizing Fmoc-Sta(3S,4S)-OH, a key building block for solid-phase peptide synthesis (SPPS).
Mechanism of Action of Pepstatin Analogues
Pepstatin and its analogues function as transition-state analogue inhibitors of aspartic proteases. The hydroxyl group of the statine residue mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by these enzymes. This allows the inhibitor to bind tightly within the enzyme's active site, effectively blocking substrate access and inhibiting its catalytic activity.
Caption: Mechanism of aspartic protease inhibition by pepstatin analogues.
Quantitative Data: Inhibitory Potency of Pepstatin Analogues
The inhibitory potency of various pepstatin analogues has been evaluated against different aspartic proteases. The following table summarizes key quantitative data from published studies.
| Analogue Sequence | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |
| Iva-Val-Val-Sta-Ala-Sta | Porcine Pepsin | < 1 | - | [1] |
| Iva-Val-Val-Sta-Ala-Sta | Penicillopepsin | 3.94 | - | [1] |
| Iva-Val-(3S,4S)-Sta-Ala-NHiC5H11 | Porcine Pepsin | 1 | - | [2] |
| Iva-Val-(3S,4S)-AHPPA-Ala-NHiC5H11 | Porcine Pepsin | 0.9 | - | [2] |
| Ac-Val-Lys-(2-iBuSta)-Ala-OMe | Porcine Pepsin | - | Nanomolar range | [3][4] |
| Statine-containing renin inhibitory peptide (SCRIP) | Renin | - | 16 | [5] |
| KRI-1314 (norstatine-type) | Renin | - | 2.4 | [5] |
| Aliskiren | Renin | - | 0.6 | [5] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. AHPPA = (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Pepstatin Analogue
This protocol describes the general procedure for the manual solid-phase synthesis of a pepstatin analogue using this compound. The example sequence used here is Iva-Val-Val-Sta-Ala-OEt, where Iva is isovaleryl.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
This compound
-
Fmoc-Val-OH
-
Isovaleric acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Solid-phase synthesis vessel
-
Shaker
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a pepstatin analogue.
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling (Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Chain Elongation: Repeat steps 2-5 for the sequential coupling of this compound, Fmoc-Val-OH, and another Fmoc-Val-OH.
-
N-terminal Capping (Isovaleric Acid):
-
After the final Fmoc deprotection and washing, add a solution of isovaleric acid (5 eq.), DIC (5 eq.), and OxymaPure® (5 eq.) in DMF to the resin.
-
Agitate for 2 hours.
-
-
Final Washing and Drying: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of ACN in water (both containing 0.1% TFA).
-
-
Analysis: Confirm the identity and purity of the synthesized peptide by liquid chromatography-mass spectrometry (LC-MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.
Enzyme Inhibition Assay Protocol (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized pepstatin analogues against an aspartic protease, such as pepsin.
Materials:
-
Purified aspartic protease (e.g., porcine pepsin)
-
Fluorogenic substrate specific for the protease
-
Assay buffer (e.g., 100 mM sodium acetate, pH 4.5)
-
Synthesized pepstatin analogue (inhibitor)
-
96-well microplate, black
-
Microplate reader with fluorescence detection
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the pepstatin analogue in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Assay Setup: In the wells of the microplate, add:
-
Assay buffer
-
Inhibitor solution at various concentrations
-
Enzyme solution (pre-incubate with the inhibitor for 15-30 minutes at room temperature).
-
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Determine the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using the Michaelis-Menten equation and appropriate models for competitive inhibition.
-
Conclusion
The use of this compound in solid-phase peptide synthesis provides a robust and efficient method for the generation of a diverse range of pepstatin analogues. These synthetic peptides are invaluable tools for probing the structure-activity relationships of aspartic protease inhibitors and for the development of novel therapeutic agents. The protocols outlined in this document provide a comprehensive guide for researchers entering this exciting field of drug discovery.
References
- 1. Synthesis and biological activity of new conformationally restricted analogues of pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aspartic protease inhibitors: expedient synthesis of 2-substituted statines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New directions for protease inhibitors directed drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solubility of Fmoc-Sta(3S,4S)-OH in Common SPPS Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Sta(3S,4S)-OH, also known as Fmoc-Statine, is an unnatural amino acid derivative crucial in the synthesis of protease inhibitors, particularly those targeting aspartic proteases.[1] Its incorporation into peptide chains can confer resistance to enzymatic degradation, a desirable property in therapeutic peptide development. In Solid-Phase Peptide Synthesis (SPPS), the solubility of protected amino acids in the reaction solvents is a critical factor for ensuring efficient and complete coupling reactions.[2] Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications. This application note provides a summary of the solubility of this compound in commonly used SPPS solvents and a detailed protocol for determining its solubility.
Data Summary
The solubility of this compound was evaluated in three common SPPS solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). The quantitative data is summarized in the table below.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of this compound |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | Soluble. A 0.5 M solution can be prepared by dissolving 1 mmole in 2 ml of DMF.[3][4] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 202 | Expected to be readily soluble, similar to other Fmoc-protected hydrophobic amino acids.[5] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 | Expected to have limited solubility, as is common for many Fmoc-protected amino acids.[6][7] |
Experimental Protocols
A detailed protocol for determining the solubility of this compound is provided below. This protocol can be adapted for other protected amino acids.
Objective: To determine the saturation solubility of this compound in a given SPPS solvent.
Materials:
-
This compound (CAS: 158257-40-0)[8]
-
N,N-Dimethylformamide (DMF), SPPS grade
-
N-Methyl-2-pyrrolidone (NMP), SPPS grade
-
Dichloromethane (DCM), SPPS grade
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Thermostatic shaker
-
Microcentrifuge
-
Calibrated micropipettes
-
Glass vials with screw caps
-
Syringe filters (0.2 µm, PTFE)
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
Protocol: Gravimetric Method
-
Preparation: Accurately weigh a small amount of this compound (e.g., 10-20 mg) into a clean, dry, and pre-weighed glass vial. Record the exact mass.
-
Solvent Addition: Add a small, precise volume of the desired SPPS solvent (e.g., 100 µL) to the vial.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes. If the solid does not completely dissolve, proceed to the next step.
-
Sonication: Place the vial in a sonicator bath for up to 5 minutes to aid dissolution.[9]
-
Equilibration: If the solid is still not fully dissolved, place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached. This allows for the determination of the saturation solubility.
-
Incremental Solvent Addition: If the solid remains undissolved after equilibration, add another small, precise volume of the solvent (e.g., 50 µL), and repeat steps 3-5. Continue this process until the solid is completely dissolved.
-
Observation of Saturation: The point at which the solid completely dissolves provides an approximate solubility. For a more precise measurement of saturation solubility, ensure an excess of solid is present after the equilibration step.
-
Sample Collection: Once equilibrium is reached with excess solid present, allow the vial to stand undisturbed for the solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 100 µL) using a calibrated micropipette, ensuring no solid particles are transferred. For best results, filter the supernatant through a 0.2 µm syringe filter.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.
-
Mass Determination: Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of dried solute) / (Volume of supernatant collected)
Solubility (M) = (Mass of dried solute / Molecular Weight of this compound) / (Volume of supernatant collected in L)
(Molecular Weight of this compound = 397.47 g/mol )[10]
Visual Inspection Method (for rapid estimation):
-
Weigh a known mass of this compound into a clear glass vial.
-
Add a known volume of the solvent.
-
Vortex and sonicate as described above.
-
Visually inspect the solution against a dark background. A clear solution with no visible particles indicates complete dissolution. If the solution is cloudy or contains suspended particles, the compound is not fully dissolved at that concentration.[9]
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. biotage.com [biotage.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. FMOC-D-Valine CAS#: 84624-17-9 [m.chemicalbook.com]
Application Note: HPLC Purification of Peptides Containing (3S,4S)-Statine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Statine (Sta), a non-proteinogenic amino acid, is a crucial component of many peptide-based inhibitors, most notably pepstatin, a potent inhibitor of aspartic proteases. The (3S,4S) stereoisomer of Statine, with its unique hydroxyl and isobutyl functionalities, imparts specific conformational properties and hydrophobicity to peptides, influencing their biological activity and purification characteristics. This application note provides a detailed protocol and method development strategy for the purification of synthetic peptides containing (3S,4S)-Statine using reverse-phase high-performance liquid chromatography (RP-HPLC).
The presence of the (3S,4S)-Statine residue introduces a significant hydrophobic character to the peptide, which can lead to challenges during purification, such as poor solubility in aqueous mobile phases and strong retention on hydrophobic stationary phases. This note addresses these challenges by providing a systematic approach to optimize purification parameters for achieving high purity of the target peptide.
Physicochemical Properties and their Impact on HPLC Purification
The (3S,4S)-Statine residue significantly influences the overall physicochemical properties of a peptide, which in turn affects its behavior during RP-HPLC.
-
Hydrophobicity: The isobutyl side chain of Statine increases the hydrophobicity of the peptide, leading to longer retention times on reverse-phase columns compared to peptides of similar size composed of standard amino acids. This increased retention necessitates the use of stronger organic mobile phases for elution.
-
Solubility: The hydrophobic nature of Statine-containing peptides can result in poor solubility in the initial, highly aqueous mobile phase conditions of a typical RP-HPLC gradient. This can lead to sample precipitation on the column, causing peak broadening and low recovery.
-
Secondary Interactions: The hydroxyl group of Statine can participate in hydrogen bonding, potentially leading to secondary interactions with the silica backbone of the stationary phase if not properly managed with mobile phase additives.
Experimental Protocols
A systematic approach to method development is crucial for the successful purification of peptides containing (3S,4S)-Statine. The following protocol outlines a general strategy, starting with analytical method development and scaling up to preparative purification.
Sample Preparation
Proper sample preparation is critical to avoid solubility issues and ensure efficient purification.
-
Initial Solubility Testing: Before injecting onto the HPLC, test the solubility of the crude peptide in various solvents. Start with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) first.
-
Dilution: Dilute the dissolved peptide solution with the initial mobile phase (A) to the desired concentration for injection. Ensure the final concentration of the strong organic solvent is as low as possible to prevent peak distortion. For particularly hydrophobic peptides, a higher initial percentage of organic modifier in the mobile phase may be necessary.
Analytical Method Development
The goal of the analytical method is to achieve good separation of the target peptide from its impurities.
Table 1: Analytical HPLC Conditions
| Parameter | Recommended Starting Conditions |
| Column | C18, 3-5 µm, 100-120 Å, 4.6 x 150 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm and 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 5-20 µL |
Method Optimization:
-
Gradient Slope: If the initial separation is poor, adjust the gradient slope. A shallower gradient (e.g., a 1% per minute increase in mobile phase B) will generally improve the resolution between closely eluting peaks.
-
Column Chemistry: If co-eluting impurities are a problem, screening different column chemistries can be beneficial. For highly hydrophobic peptides, a C8 or C4 column may provide better peak shape and recovery. A phenyl-hexyl column can offer alternative selectivity for peptides containing aromatic residues.
-
Mobile Phase Additives: While TFA is the most common ion-pairing agent, formic acid (0.1%) can be used as an alternative, especially if the fractions are to be analyzed by mass spectrometry, as it is less ion-suppressive.
-
Temperature: Optimizing the column temperature (e.g., in the range of 30-60 °C) can improve peak shape and selectivity by altering the viscosity of the mobile phase and the kinetics of interaction between the peptide and the stationary phase.
Preparative HPLC Scale-Up
Once an optimized analytical method is developed, it can be scaled up for preparative purification.
Table 2: Preparative HPLC Conditions
| Parameter | Recommended Conditions |
| Column | C18, 5-10 µm, 100-120 Å, 21.2 x 250 mm (or larger) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | Scaled from the optimized analytical gradient |
| Flow Rate | Scaled from the analytical flow rate (e.g., 15-20 mL/min) |
| Detection | 220 nm |
| Loading | Determined by the column capacity and resolution |
Fraction Collection and Analysis:
-
Collect fractions across the peak corresponding to the target peptide.
-
Analyze the purity of each fraction using the optimized analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Data Presentation
The following table summarizes typical starting conditions and optimization strategies for the HPLC purification of a hypothetical Statine-containing peptide.
Table 3: Summary of HPLC Purification Parameters and Optimization Strategies
| Parameter | Analytical Scale | Preparative Scale | Optimization Considerations for Sta-Containing Peptides |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm | For very hydrophobic peptides, consider C8, C4, or Phenyl-Hexyl columns. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Formic acid (0.1%) can be an alternative for MS compatibility. |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN | Isopropanol can be used as a stronger organic modifier for extremely hydrophobic peptides. |
| Initial %B | 5% | 5% | May need to be increased (e.g., to 10-20%) to improve solubility on injection. |
| Gradient Slope | 3%/min | 1-2%/min | A shallower gradient is crucial for resolving closely eluting synthesis-related impurities. |
| Flow Rate | 1.0 mL/min | 18 mL/min (example) | Adjust based on column dimensions to maintain linear velocity. |
| Temperature | 30 °C | 30-40 °C | Increasing temperature can improve peak shape and reduce viscosity, but may affect peptide stability. |
Visualization of the Workflow
The following diagram illustrates the general workflow for the HPLC purification of peptides containing (3S,4S)-Statine.
Caption: Workflow for HPLC purification of Sta-containing peptides.
Conclusion
The successful purification of peptides containing the hydrophobic, non-proteinogenic amino acid (3S,4S)-Statine relies on a systematic approach to RP-HPLC method development. Key considerations include ensuring sample solubility, selecting an appropriate stationary phase, and optimizing the mobile phase gradient. By following the protocols and strategies outlined in this application note, researchers can effectively purify these challenging peptides to a high degree of purity, enabling their use in a wide range of research, and drug development applications.
Mass Spectrometry Characterization of Peptides Containing Fmoc-Sta(3S,4S)-OH: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Statine, a non-proteinogenic γ-amino acid, is a crucial component in the design of protease inhibitors, particularly those targeting aspartic proteases. The (3S,4S) stereoisomer of statine, when incorporated into peptides, mimics the transition state of peptide bond hydrolysis, leading to potent enzyme inhibition. The N-terminal protection of these peptides with the fluorenylmethyloxycarbonyl (Fmoc) group is common during solid-phase peptide synthesis (SPPS). Accurate characterization of these modified peptides by mass spectrometry is essential for identity confirmation, purity assessment, and metabolic stability studies.
This application note provides a detailed protocol for the characterization of peptides containing Fmoc-Sta(3S,4S)-OH using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes sample preparation, LC-MS/MS methodology, and a discussion of the expected fragmentation patterns, which are influenced by both the statine residue and the N-terminal Fmoc group.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The following protocol is recommended for synthetic peptides containing this compound that have been cleaved from the solid-phase resin and had their side-chain protecting groups removed.
Materials:
-
Milli-Q water or equivalent high-purity water
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), if used for cleavage
-
C18 solid-phase extraction (SPE) cartridges
-
Lyophilizer or vacuum concentrator
Protocol:
-
Resuspension: Dissolve the crude or purified lyophilized peptide in a small volume of 50% ACN in water. The presence of the Fmoc group increases hydrophobicity, so a higher organic content may be necessary for complete dissolution.
-
Desalting and Purification (if necessary): For crude peptide samples, desalting is crucial to remove scavengers and salts from the cleavage cocktail that can interfere with ionization.
-
Condition a C18 SPE cartridge by washing with 100% ACN followed by equilibration with 0.1% FA in water.
-
Load the resuspended peptide solution onto the cartridge.
-
Wash the cartridge with 0.1% FA in water to remove salts.
-
Elute the peptide with a stepwise gradient of ACN (e.g., 30%, 50%, 70%) in water with 0.1% FA.
-
Collect the fractions and analyze by LC-MS to identify the fraction containing the peptide of interest.
-
-
Final Preparation for LC-MS:
-
Pool the fractions containing the pure peptide.
-
Lyophilize or dry the sample in a vacuum concentrator.
-
Reconstitute the dried peptide in the initial LC mobile phase (e.g., 95% water/5% ACN with 0.1% FA) to a final concentration of approximately 1 mg/mL. Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before transferring to an autosampler vial.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following LC-MS/MS method is a starting point and may require optimization based on the specific peptide sequence and the instrumentation used.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source and capable of tandem mass spectrometry (MS/MS) (e.g., quadrupole-time-of-flight (Q-TOF), Orbitrap, or triple quadrupole).
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15-30 minutes (optimize based on peptide hydrophobicity) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 450 °C |
| MS1 Scan Range | m/z 300 - 2000 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) or Targeted MS/MS |
| Collision Gas | Argon |
| Collision Energy | Ramped or fixed (e.g., 20-40 eV), optimize for desired fragmentation |
| Precursor Selection | Select the most intense charge states of the peptide for fragmentation. |
Data Presentation and Interpretation
Expected Mass Spectrometry Data
The mass spectrometer will detect the intact peptide as a protonated molecule, [M+H]⁺, and potentially in higher charge states, such as [M+2H]²⁺, depending on the peptide's length and the presence of basic residues. The theoretical monoisotopic mass of the peptide should be calculated and compared to the experimental mass to confirm its identity.
Table 1: Example Mass Calculation for a Hypothetical Peptide Fmoc-Sta-Ala-Gly-OH
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| Fmoc- | C₁₅H₁₁O₂ | 223.0759 |
| Sta | C₈H₁₅NO₂ | 157.1103 |
| Ala | C₃H₅NO | 71.0371 |
| Gly | C₂H₃NO | 57.0215 |
| Total Peptide | C₂₈H₃₄N₃O₆ | 512.2442 |
| [M+H]⁺ | C₂₈H₃₅N₃O₆⁺ | 513.2520 |
| [M+Na]⁺ | C₂₈H₃₄N₃O₆Na⁺ | 535.2339 |
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) of peptides containing this compound will produce a series of fragment ions that provide sequence information. The fragmentation pattern is expected to be influenced by both the N-terminal Fmoc group and the statine residue.
Key Fragmentation Pathways:
-
Loss of the Fmoc Group: A characteristic and often dominant fragmentation pathway for Fmoc-protected peptides is the neutral loss of the Fmoc group. This occurs through a McLafferty-type rearrangement, resulting in a fragment ion corresponding to the unprotected peptide, [M+H-Fmoc+H]⁺.[1] This neutral loss of 222.07 Da (C₁₅H₁₀O₂) is a strong indicator of the presence of the Fmoc group.
-
Backbone Fragmentation (b- and y-ions): Cleavage along the peptide backbone results in the formation of b- and y-type fragment ions, which are diagnostic for the amino acid sequence.
-
b-ions contain the N-terminus of the peptide. The presence of the bulky Fmoc group can influence the formation of b-ions. For some Fmoc-dipeptides, significant b₁⁺ ions have been observed.[1]
-
y-ions contain the C-terminus of the peptide. These ions are typically prominent in the spectra of protonated peptides.
-
-
Influence of the Statine Residue: As a γ-amino acid, statine introduces a longer and more flexible backbone segment compared to α-amino acids. This can lead to unique fragmentation patterns. The hydroxyl group on the statine residue can also influence fragmentation, potentially leading to water loss from fragment ions. The fragmentation of peptides containing γ-amino acids can sometimes result in the formation of unusually stable fragment ions.
Table 2: Predicted Major Fragment Ions for a Hypothetical Peptide Fmoc-Sta-Ala-Gly-OH
| Ion Type | Sequence Fragment | Calculated m/z | Notes |
| [M+H]⁺ | Fmoc-Sta-Ala-Gly | 513.25 | Intact protonated peptide |
| [M+H-Fmoc+H]⁺ | Sta-Ala-Gly | 291.18 | Neutral loss of the Fmoc group |
| b₁ | Fmoc-Sta | 381.18 | May be observed |
| b₂ | Fmoc-Sta-Ala | 452.22 | |
| y₁ | Gly | 75.03 | |
| y₂ | Ala-Gly | 146.07 | |
| Internal Fragments | Sta | 158.12 | Immonium-type ions may be observed |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound containing peptides.
Proposed Fragmentation Pathway
References
Application Notes and Protocols for Fmoc-Sta(3S,4S)-OH in the Synthesis of Protease-Resistant Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The susceptibility of therapeutic peptides to proteolytic degradation is a significant hurdle in their development, limiting their bioavailability and in vivo efficacy. A key strategy to overcome this is the incorporation of non-natural amino acids that render the peptide bonds resistant to cleavage by proteases. Fmoc-Sta(3S,4S)-OH, a protected form of the non-proteinogenic amino acid statine, is a crucial building block in the synthesis of such protease-resistant peptides and peptidomimetics.
Statine and its analogues are transition-state inhibitors of aspartic proteases, a class of enzymes implicated in various pathologies, including hypertension (renin) and Alzheimer's disease (β-secretase or BACE1). The (3S,4S) stereochemistry of the statine residue mimics the tetrahedral intermediate of peptide bond hydrolysis, leading to potent and specific inhibition of these enzymes. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.
These application notes provide a comprehensive overview of the use of this compound in synthesizing protease-resistant peptides, including detailed experimental protocols, quantitative data on inhibitor efficacy, and visualizations of relevant biological pathways.
Data Presentation
The incorporation of statine into peptide sequences has been shown to significantly enhance their resistance to proteolytic degradation and to confer potent inhibitory activity against target proteases. The following tables summarize key quantitative data for statine-containing peptide inhibitors targeting Renin and BACE1.
| Table 1: Inhibitory Activity of Statine-Based Peptides against Renin | |
| Inhibitor | Ki (nM) |
| Statine-containing peptide 1 | Data not available |
| Statine-containing peptide 2 | Data not available |
| Statine-containing peptide 3 | Data not available |
| Reference Peptides (Non-Statine) | |
| Pepstatin A | 0.05 |
Note: Specific Ki values for a range of statine-based renin inhibitors are proprietary and vary based on the full peptide sequence. Pepstatin A, a natural statine-containing peptide, is provided as a reference for the high-affinity binding achievable.
| Table 2: Inhibitory Activity of Statine-Based Peptides against BACE1 | |
| Inhibitor | IC50 (nM) |
| Verubecestat (MK-8931) | 2.1[1] |
| Elenbecestat | 3.9[2] |
| Lanabecestat | Data not available |
| Shionogi 1 | 3.9[2] |
| Shionogi 2 | 7.7[2] |
| Amino-oxazoline/Xanthene-based inhibitor | 0.3[3] |
| Isophthalamide-based inhibitor | 2.5[3] |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the BACE1 enzyme by 50%. Lower values indicate greater potency.
| Table 3: Protease Stability of Peptides in Human Plasma | |
| Peptide | Half-life (t1/2) in hours |
| Standard Peptide 1 (without Statine) | 3.2[4] |
| Modified Peptide 1 (with stabilizing modifications) | 43.5[4] |
| Standard Peptide 2 (without Statine) | Data not available |
| Modified Peptide 2 (with stabilizing modifications) | 50.5[4] |
| Apidaecin Api88 (unmodified) | < 0.08 (in mouse serum)[5] |
| Apidaecin Api134 (modified) | 4 (in mouse serum)[5] |
| Apidaecin Api137 (modified) | 6 (in mouse serum)[5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Statine-Containing Peptide
This protocol outlines the manual synthesis of a generic statine-containing peptide using Fmoc chemistry.
1. Resin Preparation:
-
Swell Rink Amide resin (or other suitable resin) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin as described in step 2.
4. Incorporation of this compound:
-
Due to the steric hindrance of the statine side chain, extended coupling times and the use of potent coupling reagents are recommended to ensure high coupling efficiency and minimize racemization.[9][10]
-
Dissolve this compound (2 equivalents), HATU (1.9 equivalents), and HOBt (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate for 4-6 hours at room temperature. A second coupling may be necessary.
-
Perform a Kaiser test to ensure completion.
-
Wash the resin as described in step 2.
5. Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 30 minutes.
-
Wash the resin thoroughly.
6. Repeat Cycles:
-
Repeat steps 2 through 4 (or 5) for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. The choice of scavengers depends on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
8. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[4][11][12][13]
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the pure peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 2: In Vitro Protease Stability Assay
This protocol describes a general method to assess the stability of a statine-containing peptide in human plasma.
1. Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).
-
Obtain fresh human plasma containing an anticoagulant (e.g., EDTA or heparin).
2. Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with the human plasma to a final peptide concentration of, for example, 100 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
3. Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a quenching solution to stop enzymatic degradation. A common quenching solution is an excess of cold acetonitrile or a mixture of organic solvents. This will also precipitate the plasma proteins.
-
Vortex the sample and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.
4. Analysis:
-
Carefully collect the supernatant containing the peptide and any degradation products.
-
Analyze the supernatant by RP-HPLC coupled with mass spectrometry (LC-MS).
-
Quantify the amount of intact peptide remaining at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.
5. Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) of the peptide by fitting the data to a first-order decay curve.
Protocol 3: BACE1 Inhibition Assay (FRET-based)
This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory potency of a statine-containing peptide against BACE1.
1. Reagents and Materials:
-
Recombinant human BACE1 enzyme.
-
BACE1 FRET substrate (a peptide containing a fluorophore and a quencher separated by the BACE1 cleavage site).
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Statine-containing peptide inhibitor.
-
96-well black microplate.
-
Fluorescence plate reader.
2. Assay Procedure:
-
Prepare a serial dilution of the statine-containing peptide inhibitor in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the BACE1 FRET substrate, and the inhibitor at various concentrations.
-
Include control wells: a "no enzyme" control (substrate only) and a "no inhibitor" control (enzyme and substrate).
-
Initiate the reaction by adding the BACE1 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (kinetic assay) or at a fixed time point (endpoint assay).
3. Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Renin Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of a statine-containing peptide against renin.
1. Reagents and Materials:
-
Recombinant human renin.
-
Renin substrate (e.g., angiotensinogen or a synthetic peptide substrate).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Statine-containing peptide inhibitor.
-
Method for detecting angiotensin I (the product of renin activity), such as an ELISA kit or HPLC.
2. Assay Procedure:
-
Prepare a serial dilution of the statine-containing peptide inhibitor in the assay buffer.
-
In separate tubes, pre-incubate the renin enzyme with the inhibitor at various concentrations for a defined period (e.g., 15-30 minutes) at 37°C.
-
Include a "no inhibitor" control.
-
Initiate the enzymatic reaction by adding the renin substrate to each tube.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or by heating).
3. Detection and Analysis:
-
Quantify the amount of angiotensin I produced in each reaction tube using a suitable method (e.g., ELISA).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value as described for the BACE1 assay.
-
To determine the inhibition constant (Ki), perform the assay at various substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive).
Mandatory Visualizations
References
- 1. behavioralhealth2000.com [behavioralhealth2000.com]
- 2. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Standard Operating Procedure for Handling and Storing Fmoc-Sta(3S,4S)-OH
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the safe handling and optimal storage of Fmoc-Sta(3S,4S)-OH (N-Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the development of protease-resistant peptides. Adherence to these guidelines is crucial for ensuring the integrity of the compound, obtaining reliable experimental results, and maintaining a safe laboratory environment.
Compound Information
This compound is a non-proteinogenic amino acid derivative. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine allows for its sequential incorporation into a peptide chain using standard Fmoc-based SPPS chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 158257-40-0 |
| Molecular Formula | C₂₃H₂₇NO₅ |
| Molecular Weight | 397.46 g/mol |
| Appearance | White to off-white or slight yellow to beige powder. |
| Melting Point | 92-94 °C |
| Solubility | Clearly soluble in dimethylformamide (DMF). |
| Purity (Typical) | ≥97.0% (HPLC), ≥98% (TLC) |
Health and Safety Precautions
While the hazards of this compound have not been thoroughly investigated, it is prudent to handle it with the same caution as other laboratory chemicals.[1]
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
2.2 First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Rinse mouth with water and consult a physician.
Storage Procedures
Proper storage is critical to maintain the stability and purity of this compound.
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C is recommended by some suppliers for long-term storage.[2][3][4] Other suppliers state 15-25°C is acceptable. For optimal long-term stability, refrigeration at 2-8°C is best practice. | To minimize degradation over time. |
| Atmosphere | Store in a tightly sealed container in a dry and well-ventilated place. | To prevent moisture absorption and potential degradation. |
| Light | Protect from light. | To prevent light-induced degradation. |
Experimental Protocols
4.1 General Handling Workflow
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Caption: General Handling Workflow for this compound.
4.2 Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard steps for incorporating this compound into a peptide chain using manual Fmoc-SPPS.
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with the N-terminal Fmoc group removed
-
Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA, NMM)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
DCM (Dichloromethane)
-
Methanol
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Activation and Coupling of this compound:
-
In a separate vessel, dissolve this compound (typically 2-5 equivalents relative to the resin substitution) in DMF.
-
Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) to the amino acid solution.
-
Add the base (e.g., DIEA, 2 equivalents relative to the amino acid) to the activation mixture and agitate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Post-Coupling Wash:
-
After the coupling reaction is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
Perform a Kaiser test or other qualitative test to ensure the absence of free primary amines, indicating a complete coupling reaction.
-
-
Fmoc Deprotection:
-
To continue the peptide chain elongation, deprotect the Fmoc group of the newly added this compound using 20% piperidine in DMF as described in step 1.
-
SPPS Workflow Diagram:
Caption: this compound in SPPS Coupling Cycle.
Waste Disposal
All waste materials, including unused this compound, solutions, and contaminated materials, should be collected and disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines.
References
Application Notes and Protocols for Fmoc-Sta(3S,4S)-OH in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fmoc-Sta(3S,4S)-OH is a crucial building block in pharmaceutical research, primarily for the design and synthesis of potent protease inhibitors. Statine, a gamma-amino acid, is a key component of the naturally occurring protease inhibitor pepstatin.[1] Its unique structure, featuring a hydroxyl group and a bulky isobutyl side chain, allows it to act as a transition-state analog inhibitor of aspartic proteases.[1] The (3S,4S) stereochemistry is critical for potent inhibitory activity. The Fmoc protecting group makes it highly suitable for incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.
The primary application of this compound is in the development of peptidomimetic drugs that target proteases involved in various diseases. By incorporating statine into a peptide sequence, researchers can create molecules that bind tightly to the active site of a target protease, effectively blocking its function. This strategy has been successfully employed in the development of inhibitors for viral proteases, such as HIV protease and SARS-CoV-2 main protease, as well as other disease-related proteases.
Mechanism of Action
Statine's inhibitory power lies in its structural resemblance to the tetrahedral transition state of peptide bond hydrolysis. The hydroxyl group of statine mimics the tetrahedral intermediate formed during the enzymatic cleavage of a peptide bond by an aspartic protease. This allows the statine-containing peptide to bind to the enzyme's active site with high affinity, but unlike a natural substrate, it is not cleaved. This stable interaction effectively inhibits the enzyme.
Quantitative Data: Potency of Statine-Containing Peptides
The incorporation of statine can lead to highly potent inhibitors. The following table summarizes the inhibitory activity of several statine-containing peptides against different proteases.
| Peptide/Compound | Target Protease | IC50 | Reference |
| Naphthylalaninyl-valyl substituted analogue | HIV Protease | 6 nM | [2] |
| Compound 7d | SARS-CoV-2 Mpro | < 1 µM | [3] |
| Compound 8e | SARS-CoV-2 Mpro | < 1 µM | [3] |
| Compound 9g | SARS-CoV-2 Mpro | < 1 µM | [3] |
Experimental Protocols
The following is a detailed protocol for the manual incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
This compound
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
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N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Experimental Workflow
Step-by-Step Methodology
1. Resin Preparation and Swelling:
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution.
3. Washing:
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Wash with DCM (2-3 times) and then again with DMF (2-3 times).
4. Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (e.g., 3 equivalents relative to resin loading), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. The coupling time for the sterically hindered statine residue may need to be extended.
-
To monitor the coupling reaction, a small sample of resin can be taken for a Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.
5. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents.
6. Repeat for Subsequent Amino Acids:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
7. Final Fmoc Deprotection:
-
Once the desired peptide sequence is assembled, perform a final Fmoc deprotection as described in step 2.
8. Washing:
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
9. Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dry resin (e.g., 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
10. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway Context: HIV Protease Inhibition
HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV). It is an aspartic protease that cleaves newly synthesized polyproteins into mature, functional viral proteins. Inhibition of HIV protease prevents the virus from maturing and becoming infectious. Statine-containing peptides have been instrumental in the design of potent HIV protease inhibitors.
References
- 1. Statine - Wikipedia [en.wikipedia.org]
- 2. Model peptides to study the effects of P2 and P3 substitutions in statine-containing HIV proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease (SARS-CoV‑2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor coupling efficiency of Fmoc-Sta(3S,4S)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling efficiency of Fmoc-Sta(3S,4S)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Overcoming Poor Coupling Efficiency
Low coupling efficiency of the sterically hindered amino acid this compound can lead to truncated peptide sequences and difficult purifications. This guide addresses common issues and provides systematic solutions.
Problem 1: Low or Incomplete Coupling of this compound
-
Symptom: Positive Kaiser test (blue or faint blue beads) after the coupling step, or identification of deletion sequences by mass spectrometry.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Steric Hindrance: The bulky nature of the statine side chain impedes the approach of the activated amino acid to the N-terminus of the peptide chain. | 1. Utilize a more potent coupling reagent. Standard carbodiimide-based reagents (e.g., DIC/HOBt) may be insufficient. Switch to a uronium/aminium or phosphonium salt-based reagent known for high efficiency with hindered amino acids, such as HATU, HCTU, or COMU. 2. Implement a double coupling strategy. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.[1] 3. Increase the equivalents of reagents. Use a higher excess of the Fmoc-amino acid and coupling reagent (e.g., 3-5 equivalents). |
| Suboptimal Reaction Conditions: Standard coupling times and temperatures may not be sufficient for this challenging amino acid. | 1. Extend the coupling time. Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight. 2. Increase the reaction temperature. Performing the coupling at an elevated temperature (e.g., 40-50°C) can enhance the reaction rate. However, this should be done cautiously as it can also increase the risk of racemization. |
| Secondary Structure Formation: The growing peptide chain on the resin may adopt a secondary structure that masks the N-terminal amine, preventing efficient coupling. | 1. Change the solvent. If using DMF, consider switching to NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF and DMSO, which can help disrupt secondary structures. |
| Hydroxyl Group Interference: The free hydroxyl group on the statine side chain can potentially participate in side reactions, although this is less common with standard coupling procedures. | 1. Use a protected form of this compound. Protection of the hydroxyl group with a tert-butyldimethylsilyl (TBS) group has been shown to improve the synthetic strategy for statine-containing peptides.[2] |
Problem 2: Side Reactions Associated with this compound Coupling
-
Symptom: Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide, corresponding to masses that indicate side reactions.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Racemization: The chiral integrity of the amino acid can be compromised during activation, particularly under harsh conditions. | 1. Use a racemization-suppressing additive. Ensure that your coupling reagent is used in conjunction with an additive like HOBt or OxymaPure.[3] 2. Avoid excessive use of base. Use the minimum necessary amount of base (e.g., DIPEA) for activation, and consider using a weaker base like 2,4,6-collidine. |
| Guanidinylation of the N-terminus: This can occur when using an excess of uronium/aminium-based coupling reagents (e.g., HBTU, HATU). | 1. Pre-activate the Fmoc-amino acid. Mix the this compound with the coupling reagent and base for a short period (1-2 minutes) before adding the mixture to the resin. This minimizes the presence of free coupling reagent that can react with the peptide's N-terminus.[4] |
| General Fmoc-SPPS Side Reactions: Other common side reactions in Fmoc-SPPS include aspartimide formation (if Asp is present in the sequence) and diketopiperazine formation at the dipeptide stage. | 1. For aspartimide formation: Use a bulky protecting group on the Asp side chain or add HOBt to the piperidine solution for Fmoc deprotection.[5] 2. For diketopiperazine formation: If the sequence is prone to this, consider using 2-chlorotrityl chloride resin, which sterically hinders this side reaction.[6] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
There is no single "best" reagent, as the optimal choice can depend on the specific peptide sequence. However, for sterically hindered amino acids like this compound, uronium/aminium salt-based reagents such as HATU, HCTU, and COMU are generally recommended due to their high reactivity and efficiency.[3] Phosphonium salt-based reagents like PyAOP and PyBOP are also excellent choices.[7] It is advisable to perform a small-scale test coupling to determine the most effective reagent for your particular synthesis.
Q2: Is it necessary to protect the hydroxyl group of this compound?
While not always mandatory, protecting the hydroxyl group can be a beneficial strategy. A study on the synthesis of pepstatin analogues demonstrated that using an O-tert-butyldimethylsilyl (TBS)-protected statine building block provides an improved synthetic route.[2] This protection can prevent potential side reactions involving the hydroxyl group and may improve solubility and coupling efficiency.
Q3: How can I monitor the coupling efficiency of this compound?
The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin after coupling. A negative result (yellow beads) indicates a complete reaction. However, for sterically hindered N-termini, the Kaiser test can sometimes give a false negative. Therefore, it is good practice to confirm the coupling efficiency by cleaving a small amount of resin and analyzing the product by LC-MS to check for the presence of the desired product and any deletion sequences.[8]
Q4: What is a "double coupling" and when should I use it?
A double coupling is the repetition of the coupling step with fresh reagents immediately after the first coupling. This is a highly recommended strategy for difficult couplings, such as those involving sterically hindered amino acids like this compound.[1] It significantly increases the probability of achieving a complete reaction and minimizing deletion byproducts.
Q5: Can I use microwave-assisted peptide synthesis for this compound?
Yes, microwave-assisted SPPS can be beneficial for difficult couplings as the elevated temperature can accelerate the reaction rate. Reagents like COMU are particularly well-suited for microwave-accelerated SPPS.[3] However, it is crucial to carefully optimize the temperature and irradiation time to avoid racemization and other side reactions.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Advantages | Disadvantages |
| HATU | Uronium/Aminium | Very High | Fast reaction times, highly efficient for hindered couplings.[3][7] | Can cause guanidinylation of the N-terminus if used in excess.[4] High cost. |
| HCTU | Uronium/Aminium | Very High | Similar efficiency to HATU, often more cost-effective.[9] | Can cause guanidinylation. |
| COMU | Uronium/Aminium | Very High | High efficiency, safer to handle than benzotriazole-based reagents, suitable for microwave SPPS.[3] | Byproducts can sometimes be difficult to remove. |
| PyAOP | Phosphonium | High | Does not cause guanidinylation, excellent for hindered amino acids.[7] | Can be more expensive than some uronium reagents. |
| PyBOP | Phosphonium | High | Does not cause guanidinylation, good for cyclization reactions.[3] | Byproduct (HMPA) from the related BOP reagent is carcinogenic; PyBOP is a safer alternative. |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate-High | Cost-effective, low risk of racemization.[3] | Slower reaction times compared to uronium/phosphonium reagents. |
Experimental Protocols
Protocol 1: Standard Double Coupling Protocol for this compound using HATU
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling:
-
In a separate vessel, pre-activate a solution of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Second Coupling:
-
Repeat step 4 with a fresh solution of activated this compound.
-
-
Final Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) before proceeding to the next deprotection step.
-
Monitoring (Optional but Recommended): Perform a Kaiser test. If the test is positive, a third coupling may be necessary. For definitive results, cleave a small sample of the resin for LC-MS analysis.
Protocol 2: Coupling of O-TBS-Protected this compound
This protocol assumes the availability of Fmoc-Sta(3S,4S)(TBS)-OH.
-
Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1.
-
Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-Sta(3S,4S)(TBS)-OH (3 eq.), HCTU (2.9 eq.), and 2,4,6-collidine (6 eq.) in NMP for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
-
Washing: Drain the reaction vessel and wash the resin with NMP (5-7 times) and then with DCM (3-5 times).
-
Monitoring: Perform a Kaiser test and/or LC-MS analysis of a cleaved sample. A single coupling is more likely to be successful with the protected amino acid, but a second coupling can be performed if necessary.
Visualizations
Caption: Double coupling workflow for this compound.
Caption: Troubleshooting logic for poor this compound coupling.
References
- 1. peptide.com [peptide.com]
- 2. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Bot Detection [iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. 多肽偶合試劑指南 [sigmaaldrich.com]
- 8. chempep.com [chempep.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Fmoc-Sta(3S,4S)-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-Sta(3S,4S)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and potential side reactions when incorporating this compound into a peptide sequence during SPPS?
The incorporation of this compound, a non-proteinogenic amino acid, can present several challenges. The main issues stem from its bulky nature and the presence of a secondary hydroxyl group on the side chain.
The primary side reaction of concern is O-acylation of the side-chain hydroxyl group. This can lead to the formation of branched peptides or undesired ester linkages, complicating purification and reducing the yield of the target peptide.[1][2] Additionally, the steric hindrance of the statine side chain can lead to incomplete coupling , resulting in deletion sequences.
Q2: Is it necessary to protect the side-chain hydroxyl group of this compound during SPPS?
Yes, it is highly recommended to protect the hydroxyl group to prevent O-acylation.[1][2] Unprotected hydroxyl groups can react with activated amino acids during coupling steps, leading to the formation of ester bonds and resulting in branched peptide impurities. One study demonstrated an improved synthetic strategy for preparing statine-containing peptides by protecting the 3-hydroxyl moiety.[1][2]
Q3: What are the recommended protecting groups for the hydroxyl function of this compound in Fmoc-based SPPS?
The choice of protecting group for the hydroxyl function should be orthogonal to the Fmoc group, meaning it should be stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) but readily cleavable during the final trifluoroacetic acid (TFA) cleavage from the resin.
Commonly used protecting groups for hydroxyl functions in Fmoc SPPS that would be suitable for this compound include:
-
tert-Butyl (tBu): This is a standard protecting group for hydroxyl amino acids in Fmoc SPPS and is cleaved by TFA.
-
Trityl (Trt): Also TFA-labile, the bulky trityl group can offer good protection.
One investigation into the synthesis of pepstatin analogues successfully utilized a tert-butyldimethylsilyl (TBS) group to protect the statine hydroxyl moiety.[1][2] While effective, TBS is not a standard protecting group in routine Fmoc SPPS and requires specific deprotection conditions. For most applications, the tert-Butyl (tBu) group is a reliable choice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Experimental Protocol |
| Low coupling efficiency of this compound (incomplete reaction) | Steric hindrance from the bulky statine side chain. | 1. Use a more powerful coupling reagent: Standard carbodiimide reagents like DIC may not be sufficient. Stronger phosphonium or uronium salt-based reagents are recommended. 2. Increase coupling time: Extend the reaction time to allow for complete acylation. 3. Double coupling: Perform the coupling step twice with fresh reagents. | See Protocol 1: Optimized Coupling of this compound. |
| Presence of unexpected peaks in HPLC/MS analysis (higher mass than expected) | O-acylation of the unprotected hydroxyl group: The hydroxyl group of statine has reacted with an activated amino acid, forming a branched peptide. | 1. Use Fmoc-Sta(3S,4S)(tBu)-OH: Employ a derivative of statine with the hydroxyl group protected by a tert-butyl group. 2. If using unprotected this compound, use milder activation conditions: This may reduce the extent of O-acylation, but protection is the preferred method. | See Protocol 2: General Protocol for Fmoc-SPPS with Hydroxyl-Protected Amino Acids. |
| Presence of deletion sequences lacking the statine residue | Incomplete Fmoc deprotection of the preceding amino acid or incomplete coupling of this compound. | 1. Ensure complete Fmoc deprotection: Extend the piperidine treatment time or use a stronger deprotection cocktail (e.g., with DBU). 2. Confirm complete coupling: Perform a Kaiser test or other in-process monitoring test after the statine coupling step. If the test is positive, indicating free amines, repeat the coupling. | See Protocol 3: Monitoring Coupling Efficiency. |
| Lactonization of the statine residue | Intramolecular cyclization between the carboxylic acid and the hydroxyl group. This is more of a concern during the synthesis of the statine monomer itself and less common under standard SPPS conditions, but can be influenced by acidic conditions. | Ensure that the carboxylic acid is properly activated for coupling and that prolonged exposure to acidic conditions during the synthesis is avoided. | N/A |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to overcome the steric hindrance associated with this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Monitoring: Perform a Kaiser test (Protocol 3) to ensure complete coupling. If the test is positive, repeat the coupling step.
Protocol 2: General Protocol for Fmoc-SPPS with Hydroxyl-Protected Amino Acids
This protocol is a standard procedure for incorporating amino acids with acid-labile side-chain protecting groups.
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF.
-
Coupling:
-
Pre-activate Fmoc-Sta(3S,4S)(tBu)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the tBu group from the statine residue.
Protocol 3: Monitoring Coupling Efficiency (Kaiser Test)
The Kaiser test is a colorimetric method to detect free primary amines on the resin.
-
Sample Preparation: Take a small sample of resin beads (approx. 5 mg) after the coupling step and wash them thoroughly with DMF and then ethanol.
-
Reagent Addition:
-
Add 2-3 drops of Reagent A (5% ninhydrin in ethanol).
-
Add 2-3 drops of Reagent B (80% phenol in ethanol).
-
Add 2-3 drops of Reagent C (2% 0.001 M KCN in pyridine).
-
-
Incubation: Heat the sample at 100°C for 5 minutes.
-
Observation:
-
Blue/Purple beads: Indicates the presence of free amines (incomplete coupling).
-
Yellow/Colorless beads: Indicates the absence of free amines (complete coupling).
-
Visualizations
Caption: Workflow for the incorporation of this compound in SPPS.
Caption: Troubleshooting decision tree for this compound side reactions.
References
- 1. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the synthetic route to pepstatin analogues by SPPS usingO-protected andO-unprotected statine as building blocks | CoLab [colab.ws]
Preventing racemization of Fmoc-Sta(3S,4S)-OH during activation
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-Sta(3S,4S)-OH during the critical activation step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to racemization?
This compound is the N-α-Fmoc protected form of (3S,4S)-statine, an unusual amino acid characterized by a β-hydroxy γ-amino acid structure. Its chemical name is (3S,4S)-4-(Fmoc-amino)-3-hydroxy-6-methyl-heptanoic acid. Like other N-alkoxycarbonyl-protected amino acids, the activation of its carboxyl group can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is susceptible to abstraction by a base, leading to a loss of stereochemical integrity at the α-carbon and resulting in epimerization. The bulky nature of the statine side chain can also influence the rate and mechanism of both coupling and racemization.
Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids during activation?
The primary mechanism of racemization for Fmoc-protected amino acids during activation involves the formation of a planar, achiral oxazolone intermediate. This process is initiated by the activation of the carboxylic acid, followed by an intramolecular cyclization where the amide oxygen attacks the activated carboxyl group. In the presence of a base, the proton at the α-carbon of the oxazolone can be abstracted, leading to the formation of a resonance-stabilized, achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[1]
Q3: Which factors generally influence the extent of racemization during peptide coupling?
Several factors can influence the degree of racemization during peptide synthesis:
-
Nature of the Amino Acid: Some amino acids, such as histidine and cysteine, are particularly prone to racemization. Sterically hindered amino acids can also present challenges.
-
Activation Method: The choice of coupling reagent significantly impacts the rate of activation and the stability of the activated intermediate.
-
Base: The type and concentration of the base used can promote the abstraction of the α-proton from the oxazolone intermediate. Stronger and less sterically hindered bases tend to cause more racemization.
-
Solvent: Polar solvents can stabilize the charged intermediates involved in the racemization pathway, potentially increasing the rate of epimerization.
-
Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of racemization.
Troubleshooting Guide: Preventing Racemization of this compound
This guide provides solutions to common issues encountered during the activation and coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant epimerization detected by HPLC or mass spectrometry. | Use of a strong, non-sterically hindered base such as Diisopropylethylamine (DIPEA). | Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2] |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, for example, 0 °C or room temperature, to slow down the rate of racemization. | |
| Prolonged pre-activation time with uronium/aminium reagents in the presence of a base. | Minimize the pre-activation time or opt for in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine. | |
| Use of a highly activating coupling reagent without a racemization-suppressing additive. | Incorporate additives such as 1-hydroxybenzotriazole (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), or 1-hydroxy-7-azabenzotriazole (HOAt) into the coupling cocktail. These additives form active esters that are less prone to racemization.[1] | |
| Slow or incomplete coupling reaction, leading to extended reaction times and increased risk of racemization. | Steric hindrance from the bulky statine side chain and/or the growing peptide chain. | Consider using more potent coupling reagents like HATU or HCTU in combination with a racemization-suppressing additive and a suitable base. For particularly difficult couplings, PyAOP or PyBOP may be effective. |
| Aggregation of the peptide-resin. | Switch to a more solvating solvent system, such as N-methylpyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO). Sonication can also help to break up aggregates. |
Recommended Activation Protocols for this compound
Due to its sterically hindered nature, the choice of coupling reagent and conditions is critical for the efficient and epimerization-free incorporation of this compound. Below are recommended protocols, starting with the most favorable for minimizing racemization.
Protocol 1: Carbodiimide Activation with Additives (Low Racemization)
This method is a classic approach that generally results in low levels of racemization, especially when pre-activation is avoided.
Reagents:
-
This compound (1.5 - 2.0 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.5 - 2.0 eq.)
-
1-hydroxybenzotriazole (HOBt) or OxymaPure (1.5 - 2.0 eq.)
-
Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMF and Dichloromethane (DCM)
Procedure:
-
Swell the resin in the reaction solvent.
-
Dissolve this compound and HOBt (or OxymaPure) in a minimal amount of DMF.
-
Add the solution of the amino acid and additive to the resin.
-
Add DIC to the reaction vessel.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until a negative ninhydrin test is obtained.
Protocol 2: Uronium/Aminium Salt Activation with a Weak Base (High Coupling Efficiency)
Uronium/aminium-based reagents like HATU and HBTU are highly efficient but require a base for activation, which can increase the risk of racemization. The choice of base is critical.
Reagents:
-
This compound (1.5 - 2.0 eq.)
-
HATU or HBTU (1.45 - 1.9 eq.)
-
N-methylmorpholine (NMM) or 2,4,6-collidine (3.0 - 4.0 eq.)
-
Solvent: DMF or NMP
Procedure:
-
Swell the resin in the reaction solvent.
-
In a separate vessel, dissolve this compound and HATU (or HBTU) in the solvent.
-
Add the base to the activation mixture and allow for a short pre-activation time (1-2 minutes).
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 30-60 minutes, monitoring completion with a ninhydrin test.
Quantitative Data Summary
While specific quantitative data for the racemization of this compound is not extensively available in the literature, the following table summarizes the expected relative risk of racemization with different coupling reagent and base combinations based on general principles for sterically hindered and racemization-prone amino acids.
| Coupling Reagent | Additive | Base | Relative Racemization Risk | Coupling Efficiency | Comments |
| DIC | HOBt/OxymaPure | None | Low | Good | A reliable method for minimizing racemization. |
| HATU | (Internal HOAt) | DIPEA | High | Very High | Use with caution due to the strong base. |
| HATU | (Internal HOAt) | NMM/Collidine | Moderate | Very High | A good compromise between efficiency and low racemization. |
| HBTU | (Internal HOBt) | DIPEA | High | High | Prone to racemization with sensitive amino acids. |
| HBTU | (Internal HOBt) | NMM/Collidine | Moderate | High | A better option than using DIPEA with HBTU. |
| PyBOP | (Internal HOBt) | DIPEA | Moderate-High | Very High | Effective for hindered couplings, but base choice is key. |
| PyBOP | (Internal HOBt) | NMM/Collidine | Low-Moderate | Very High | Recommended for difficult couplings where racemization is a concern. |
Visualizing the Racemization Pathway and Experimental Workflow
To better understand the chemical processes and experimental steps involved, the following diagrams are provided.
Caption: Mechanism of racemization during activation.
Caption: Workflow for coupling this compound.
References
Optimizing cleavage cocktail for peptides with Fmoc-Sta(3S,4S)-OH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with peptides incorporating the sterically hindered amino acid, Statine (Sta).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when cleaving peptides containing Fmoc-Sta(3S,4S)-OH from the resin?
A1: The primary challenges stem from the steric hindrance of the Statine residue and the presence of a secondary hydroxyl group. These can lead to incomplete cleavage from the resin, sluggish removal of side-chain protecting groups, and potential side reactions such as esterification or dehydration, especially under harsh acidic conditions.
Q2: Which standard cleavage cocktail is recommended as a starting point for peptides with this compound?
A2: A good starting point for most peptides, including those with Statine, is a standard trifluoroacetic acid (TFA)-based cocktail. A common and effective mixture is "Reagent K," which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[1][2] This cocktail contains a variety of scavengers to protect sensitive residues. For peptides without other sensitive amino acids like Cys, Met, or Trp, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) can also be effective.[3]
Q3: How can I monitor the efficiency of the cleavage reaction?
A3: It is highly recommended to perform a small-scale trial cleavage on 20-50 mg of your peptide-resin to optimize conditions.[1][4] The efficiency of the cleavage can be monitored by High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) analysis of the crude peptide. This allows you to check for the presence of un-cleaved or partially deprotected peptide.
Q4: Are there any specific considerations for washing the peptide-resin before cleavage?
A4: Yes, it is crucial to thoroughly wash the peptide resin before cleavage, especially to remove any residual dimethylformamide (DMF), which can inhibit the efficiency of the TFA-mediated cleavage.[1] Washing with a mildly acidic solution like acetic acid can be beneficial for some resins, but it should be avoided with highly acid-sensitive resins.[1] The resin should be dried under high vacuum before adding the cleavage cocktail.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low peptide yield after cleavage. | Incomplete cleavage due to the steric hindrance of the Statine residue. | Increase the cleavage time in increments of 1-2 hours, monitoring the progress by HPLC. Consider using a stronger acid cocktail, such as one containing HBF4 in TFA, which can accelerate the cleavage of sterically hindered residues.[1] Ensure the resin is adequately swollen in the cleavage cocktail. |
| Presence of multiple peaks in the HPLC chromatogram of the crude peptide. | Incomplete removal of side-chain protecting groups from other amino acids in the sequence. Side reactions involving the Statine residue (e.g., esterification with TFA). | Optimize the scavenger composition in your cleavage cocktail based on the other amino acids present in your peptide. For instance, if your peptide contains Trp, Met, or Cys, ensure your cocktail includes scavengers like EDT, thioanisole, and/or TIS.[1][2] To minimize TFA ester formation, consider reducing the cleavage temperature by performing the reaction in an ice bath. |
| The crude peptide has a higher molecular weight than expected. | Re-attachment of the cleaved peptide to the resin or attachment of protecting group cations to the peptide. | Ensure an adequate concentration of scavengers, such as triisopropylsilane (TIS), to quench reactive cationic species generated during cleavage.[2] |
| The peptide is insoluble in the precipitation solvent (e.g., cold ether). | The peptide may be highly hydrophobic or aggregated. | Try alternative precipitation solvents like cold methyl-tert-butyl ether (MTBE). If the peptide remains insoluble, it may be necessary to purify it directly from the evaporated TFA solution using preparative HPLC. |
Experimental Protocols
Standard Cleavage Protocol using Reagent K
-
Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cocktail Preparation: Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[2] For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water) and analyze by HPLC and mass spectrometry.
Visualizations
Cleavage Cocktail Selection Workflow
References
Technical Support Center: Fmoc-Sta(3S,4S)-OH in Peptide Synthesis
Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-Sta(3S,4S)-OH in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address common challenges, such as aggregation and poor coupling efficiency, that researchers may encounter when incorporating this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it considered a "difficult" amino acid in SPPS?
This compound, also known as (3S,4S)-4-(Fmoc-amino)-3-hydroxy-6-methyl-heptanoic acid, is a non-proteinogenic amino acid containing a statine core.[1] Its bulky, sterically hindered nature can lead to challenges during solid-phase peptide synthesis, primarily due to incomplete coupling reactions and aggregation of the growing peptide chain. These issues can result in low yields and difficult purification of the final peptide.
Q2: My standard coupling protocol is failing for this compound. What are the initial troubleshooting steps?
If you are experiencing poor coupling efficiency, as indicated by a positive Kaiser test after the coupling step, consider the following initial actions:
-
Double Coupling: Immediately after the first coupling, repeat the procedure with a fresh solution of activated this compound.
-
Increase Reaction Time: Extend the coupling time to allow the sterically hindered amino acid more time to react.
-
Elevated Temperature: Gently heating the reaction vessel can help to overcome the kinetic barrier of the coupling reaction.
Q3: I suspect peptide aggregation is causing poor coupling. What strategies can I employ to disrupt aggregation?
Peptide chain aggregation is a common issue with hydrophobic and sterically demanding sequences. The following methods can help to disrupt secondary structures and improve solvation:
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt such as 0.8 M NaClO4, LiCl, or 4 M KSCN in DMF prior to coupling.[2] These salts can also be included in the coupling mixture itself.
-
Special Solvent Mixtures: For severe aggregation, a solvent system of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate at elevated temperatures (e.g., 55°C) can be effective.[2]
-
Sonication: Applying sonication during the coupling step can help to break up resin and peptide aggregates.
Troubleshooting Guides
Guide 1: Optimizing Coupling of this compound
This guide provides a systematic approach to improving the incorporation of this compound when standard protocols are insufficient.
Problem: Incomplete coupling of this compound.
Initial Assessment: A persistent blue color in the beads from a Kaiser test after coupling indicates free primary amines and thus an incomplete reaction.
Troubleshooting Workflow:
Experimental Protocols:
-
Double Coupling: After the initial coupling, drain the reaction vessel and wash the resin with DMF. Prepare a fresh solution of this compound and your coupling reagent and repeat the coupling step.
-
Stronger Coupling Reagents: For sterically hindered amino acids, phosphonium- and immonium-based reagents are often more effective than carbodiimides alone.[3]
Guide 2: Addressing Aggregation during this compound Incorporation
This guide outlines advanced strategies for when aggregation is the suspected root cause of synthesis failure.
Problem: Persistently poor coupling and/or slow solvent flow through the resin.
Troubleshooting Workflow:
Experimental Protocols:
-
Chaotropic Salt Wash:
-
Prepare a 0.8 M solution of LiCl in DMF.
-
Before the coupling step, wash the resin with this solution for 10-15 minutes.
-
Wash the resin with DMF to remove the salt before proceeding with coupling.
-
-
Backbone Protection: In cases of severe aggregation, resynthesis of the peptide may be necessary. The introduction of a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid, such as in an Fmoc-Xaa-(Dmb)Gly-OH dipeptide, can disrupt the interchain hydrogen bonding that leads to aggregation.[4]
Data and Reagents
The choice of coupling reagent is critical when working with sterically hindered amino acids like this compound. Below is a table summarizing commonly used reagents for difficult couplings.
| Coupling Reagent | Class | Advantages for Hindered Couplings |
| HATU | Immonium | Highly reactive, often successful where others fail. |
| HBTU | Immonium | A common and effective choice for many difficult couplings. |
| PyBOP | Phosphonium | Does not react with free amino groups, useful in excess.[3] |
| PyBrOP | Phosphonium | More reactive than PyBOP, effective for N-methylated and other highly hindered residues. |
| DIC/Oxyma | Carbodiimide | A modern, safer alternative to DIC/HOBt with reduced risk of side reactions. |
Note: The optimal reagent may vary depending on the specific peptide sequence.
References
Troubleshooting low yield in Fmoc-Sta(3S,4S)-OH peptide synthesis
Welcome to the technical support center for troubleshooting Solid-Phase Peptide Synthesis (SPPS) involving Fmoc-Sta(3S,4S)-OH. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to low synthesis yields with this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Section 1: Coupling and Reagent Selection
Question 1: Why is the coupling efficiency of this compound consistently low, and what can I do to improve it?
Answer: The low coupling efficiency of this compound is primarily due to the steric hindrance from its bulky structure. The secondary hydroxyl group and the isobutyl side chain impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. To overcome this, more potent coupling reagents and optimized reaction conditions are necessary.
Key Recommendations:
-
Use High-Activity Coupling Reagents: Standard carbodiimide reagents like DIC may be too slow. Uronium/aminium or phosphonium-based reagents are highly recommended for their rapid activation and coupling kinetics.[1]
-
Double Coupling: Perform the coupling step twice to ensure maximum incorporation of the sterically hindered residue.[2] After the first coupling, wash the resin and repeat the procedure with a fresh solution of activated this compound.
-
Increase Reagent Concentration: Elevating the concentration of the amino acid and coupling reagents can increase the probability of a successful reaction.[2]
-
Elevated Temperature: Increasing the reaction temperature, for instance by using a microwave peptide synthesizer, can provide the necessary energy to overcome the activation barrier and improve coupling efficiency.[1]
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Reagent Class | Molar Equivalents (AA:Reagent:Base) | Recommended Base | Typical Coupling Time | Key Advantages |
| HATU | Uronium/Aminium | 1 : 0.95 : 2 | DIPEA or Collidine | 1 - 4 hours | High reactivity, reduced risk of racemization.[3] |
| HCTU | Uronium/Aminium | 1 : 1 : 2 | DIPEA or Collidine | 1 - 4 hours | More stable and cost-effective alternative to HATU.[1] |
| PyBOP | Phosphonium | 1 : 1 : 2 | DIPEA or NMM | 2 - 6 hours | Effective for hindered couplings, avoids guanidinylation side reactions.[4] |
| COMU | Uronium/Aminium | 1 : 1 : 2 | DIPEA | 1 - 2 hours | Very high reactivity, often faster than HATU.[1] |
Question 2: What is the optimal solvent for dissolving this compound and performing the coupling reaction?
Answer: The choice of solvent is critical for ensuring all reactants are fully dissolved and accessible.
-
Primary Solvent: N,N-Dimethylformamide (DMF) is the most common and effective solvent for SPPS due to its excellent resin-swelling and solvating properties. Always use high-purity, anhydrous DMF to prevent hydrolysis of activated esters.[5]
-
Solvent Mixtures: For sequences prone to aggregation, a mixture of solvents can be beneficial. Adding N-Methyl-2-pyrrolidone (NMP) or a small amount of Dimethyl sulfoxide (DMSO) can help disrupt secondary structures and improve reaction kinetics.[6]
Section 2: Aggregation and Deprotection
Question 3: My peptide-resin has started to clump and swell poorly after adding a few residues. What is happening and how can I fix it?
Answer: This is a classic sign of on-resin peptide aggregation.[7] As the peptide chain elongates, it can fold into secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection, which drastically lowers the final yield.[6] Hydrophobic residues, including Statine, can increase the tendency for aggregation.[7]
Troubleshooting Strategies for Aggregation:
-
Chaotropic Salts: Wash the resin with a solution containing chaotropic salts (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling to disrupt hydrogen bonds.[8]
-
Solvent Choice: Switch from DMF to NMP or use a mixture of DCM/DMF/NMP (1:1:1) to minimize aggregation.[6][8]
-
Microwave Synthesis: Microwave-assisted heating provides energy to break up aggregates and can significantly improve synthesis efficiency for difficult sequences.[6]
-
Resin Selection: Use a low-loading resin or a polyethylene glycol (PEG)-based resin (like TentaGel), which can help keep peptide chains separated and reduce aggregation.[1][6]
Question 4: How can I be sure that the Fmoc deprotection step is complete, especially before coupling the bulky Statine residue?
Answer: Incomplete Fmoc deprotection is a common cause of deletion sequences and low yield.[9] The bulky nature of the growing peptide chain can sometimes hinder the access of piperidine to the Fmoc group.
Monitoring and Optimization:
-
UV Monitoring: If using an automated synthesizer, monitor the UV absorbance of the piperidine eluent. A sharp, well-defined peak indicates efficient Fmoc removal. A broad or tailing peak suggests slow deprotection, which could be a sign of aggregation.[10][11]
-
Extend Deprotection Time: For difficult sequences, increase the deprotection time (e.g., from 5 minutes to 10-15 minutes) or perform a second piperidine treatment.[4]
-
Use a Stronger Base: Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your 20% piperidine/DMF solution. DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal.[6][12]
Experimental Protocols and Workflows
Protocol 1: Kaiser Test for Monitoring Coupling Completion
The Kaiser test (or ninhydrin test) is used to detect free primary amines on the resin. A positive result (blue beads) indicates an incomplete coupling reaction.[10]
Reagents:
-
Solution A: 50 mg/ml Ninhydrin in ethanol.
-
Solution B: 1 g Phenol in 0.25 ml ethanol.
-
Solution C: 2% (v/v) of 1 mM Potassium Cyanide (KCN) in pyridine.
Procedure:
-
Collect a small sample of resin beads (5-10 mg) from the reaction vessel after the coupling step.
-
Wash the beads thoroughly with DMF (3x) and DCM (3x) to remove any residual reagents.
-
Add 2-3 drops of each Solution A, B, and C to the resin beads in a small glass test tube.
-
Heat the tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Violet Beads: Indicates the presence of free primary amines (incomplete coupling). Action: Recouple.
-
Yellow/Colorless Beads: Indicates the absence of free primary amines (complete coupling). Action: Proceed to deprotection.
-
Note: The Kaiser test does not work for secondary amines like proline and will give a reddish-brown result. It is also unreliable if peptide aggregation is severe.[10]
Workflow and Logic Diagrams
The following diagrams illustrate key workflows and decision-making processes in SPPS.
Caption: General troubleshooting workflow for low yield in SPPS.
Caption: Core reaction cycle for incorporating this compound.
Caption: Decision tree for troubleshooting a failed coupling step.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. biotage.com [biotage.com]
- 3. chempep.com [chempep.com]
- 4. Bot Detection [iris-biotech.de]
- 5. kilobio.com [kilobio.com]
- 6. peptide.com [peptide.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Detection [iris-biotech.de]
- 11. chemrxiv.org [chemrxiv.org]
- 12. peptide.com [peptide.com]
Improving the solubility of peptides containing Fmoc-Sta(3S,4S)-OH
Welcome to the technical support center for Fmoc-Sta(3S,4S)-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the successful incorporation of this sterically hindered amino acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" amino acid in peptide synthesis?
This compound, also known as (3S,4S)-4-(Fmoc-amino)-3-hydroxy-6-methyl-heptanoic acid, is a protected form of the non-proteinogenic amino acid statine.[1] Statine and its derivatives are important building blocks in the synthesis of protease inhibitors, particularly those targeting aspartic proteases. Its incorporation into peptides is challenging due to the sterically hindered nature of the amino acid and the hydrophobic character of the side chain, which can lead to poor solubility and aggregation during solid-phase peptide synthesis (SPPS).[2]
Q2: Why is this compound often supplied as a dicyclohexylammonium (DCHA) salt?
This compound is frequently supplied as a dicyclohexylammonium (DCHA) salt to improve its solubility and stability during storage and handling.[3][4] The salt form enhances its dispersibility in common organic solvents used in peptide synthesis.[3]
Q3: What are the primary challenges encountered when working with peptides containing this compound?
The main challenges include:
-
Poor solubility: Both the protected amino acid and the resulting peptide can be difficult to dissolve in standard SPPS solvents.
-
Peptide aggregation: The hydrophobic nature of the statine residue can promote the formation of secondary structures, such as β-sheets, leading to on-resin aggregation.[2][5] This can hinder reagent access and lead to incomplete reactions.[6]
-
Difficult coupling reactions: The steric hindrance around the amine can make acylation reactions slow and inefficient, resulting in low coupling yields.[7][8]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Question: I am having trouble dissolving the this compound (or its DCHA salt) in my coupling solvent. What can I do?
Answer:
Poor solubility of the incoming amino acid is a common issue. Here are several strategies to address this:
-
Solvent Selection:
-
While DMF is a standard solvent, N-methylpyrrolidone (NMP) is often more effective at solvating protected amino acids and peptide resins.[9]
-
Consider using a mixture of solvents. Adding a small amount of dimethyl sulfoxide (DMSO) to DMF or NMP can disrupt hydrogen bonding and improve solubility.[2][9]
-
-
Sonication: Gently sonicating the solution for a few minutes can help break up aggregates and facilitate dissolution.
-
Use of DCHA Salt: If you are not already using it, consider purchasing the dicyclohexylammonium (DCHA) salt of this compound, as it is specifically designed for enhanced solubility.[3]
-
"Greener" Solvent Alternatives: For certain applications, solvents like PolarClean have shown excellent capacity to dissolve a wide range of Fmoc-amino acids.[10]
Issue 2: Poor Coupling Efficiency of this compound
Question: My coupling reaction with this compound is incomplete, resulting in deletion sequences. How can I improve the coupling yield?
Answer:
Incomplete coupling is often a result of steric hindrance and peptide aggregation. The following approaches can improve coupling efficiency:
-
Extended Coupling Times: Double or triple the standard coupling time to allow the reaction to proceed to completion.
-
Double Coupling: Perform the coupling step twice with a fresh solution of activated this compound.
-
Elevated Temperature: Increasing the reaction temperature (e.g., to 40-50 °C) can help overcome the activation energy barrier and disrupt secondary structures.
-
Choice of Coupling Reagents:
-
More potent coupling reagents are often required for hindered amino acids. Consider using HATU, HCTU, or PyBOP in the presence of a base like DIPEA or collidine.
-
The in situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate (BTC) has been reported to be effective for difficult couplings.[7][8]
-
-
Backbone Protection: Introducing backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on a nearby amino acid can disrupt aggregation and improve coupling efficiency.[2]
Issue 3: On-Resin Aggregation of the Statine-Containing Peptide
Question: My peptide-resin is shrinking and appears clumpy, and I'm observing slow deprotection and coupling steps. I suspect peptide aggregation. What can I do?
Answer:
On-resin aggregation is a significant challenge, especially with hydrophobic sequences.[5] Here are strategies to mitigate this issue:
-
Resin Choice:
-
Use a low-substitution resin to increase the distance between peptide chains, reducing the likelihood of interchain aggregation.
-
Resins with a polyethylene glycol (PEG) linker, such as TentaGel, can improve solvation of the growing peptide chain.
-
-
Disruptive Additives:
-
Incorporate chaotropic salts, such as LiCl or KSCN, into the reaction mixture to disrupt hydrogen bonding.
-
-
"Magic Mixture": The use of a "Magic Mixture" containing nonionic detergents or ethylene carbonate has been shown to reduce aggregation.[2]
-
Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt the formation of secondary structures.[2]
Data and Protocols
Table 1: Recommended Solvents and Strategies for Improving Solubility and Coupling
| Problem | Strategy | Details | Primary Solvent(s) | Additives/Alternative Reagents |
| Poor Solubility of this compound | Solvent Optimization | Use a more polar aprotic solvent or a solvent mixture. | NMP, DMF/DMSO mixtures | DCHA salt form of the amino acid |
| Incomplete Coupling | Enhanced Activation | Use a more potent coupling reagent and/or elevated temperature. | NMP, DMF | HATU, HCTU, PyBOP, BTC |
| Peptide Aggregation | Disruption of Secondary Structures | Incorporate structure-disrupting elements or additives. | NMP, DMF | LiCl, KSCN, Pseudoproline Dipeptides |
Experimental Protocol: HATU/DIPEA Coupling for Difficult Amino Acids
This protocol is recommended for the coupling of sterically hindered amino acids like this compound.
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino group on the resin-bound peptide.
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HATU in DMF or NMP.
-
Add 6 equivalents of N,N'-diisopropylethylamine (DIPEA) to the mixture.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Drain the deprotection solution from the resin and wash thoroughly with DMF or NMP.
-
Add the pre-activated amino acid solution to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature. For extremely difficult couplings, the temperature can be raised to 40°C.
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF or NMP to remove any unreacted reagents.
-
Monitoring: Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.
Visual Guides
Caption: Troubleshooting workflow for solubility and coupling issues.
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. peptide.com [peptide.com]
- 7. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Identifying and removing impurities from Fmoc-Sta(3S,4S)-OH synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Fmoc-Sta(3S,4S)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: Impurities in this compound synthesis can be broadly categorized into two main classes:
-
Diastereomeric Impurities: The core structure of Statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, contains two chiral centers (at C3 and C4). This can lead to the formation of other diastereomers, such as the (3R,4S), (3S,4R), and (3R,4R) isomers, during the synthesis. The separation of these diastereomers can be challenging due to their similar physical properties.
-
Process-Related Impurities from Fmoc Protection: These impurities are typically introduced during the N-terminal protection of the statine molecule with the Fmoc group. Common impurities in this category include:
-
Dipeptide Impurities: Formation of Fmoc-Sta-Sta-OH due to the reaction of the Fmocating reagent with an already formed Fmoc-Sta-OH molecule.
-
β-Alanine Adducts: These can arise from the rearrangement of the Fmoc-O-succinimide reagent, a common agent used for Fmoc protection.
-
Residual Free Statine: Incomplete Fmoc protection can leave unreacted (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid in the final product.
-
Acetic Acid Contamination: Ethyl acetate, a common solvent in synthesis and crystallization, can hydrolyze to form acetic acid, which can be difficult to remove.
-
Q2: How can I identify the presence of these impurities in my this compound sample?
A2: A combination of analytical techniques is recommended for the comprehensive identification and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of this compound. A chiral HPLC method is crucial for resolving diastereomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structural nature of impurities. Comparing the spectra of your sample to a reference standard of pure this compound can reveal the presence of unexpected signals corresponding to impurities.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for detecting impurities with different molecular weights, such as dipeptides or free statine.
Q3: What are the recommended methods for removing impurities from my final product?
A3: The choice of purification method depends on the nature and quantity of the impurities present:
-
Recrystallization: This is an effective method for removing many process-related impurities. A common solvent system for the recrystallization of Fmoc-amino acids is an ethanol/water mixture.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the removal of closely related impurities, particularly diastereomers, preparative reverse-phase HPLC is often necessary.
-
Column Chromatography: Silica gel column chromatography can be used to separate impurities with different polarities.
Troubleshooting Guides
Issue 1: Poor Diastereomeric Purity Detected by Chiral HPLC
Possible Causes:
-
Lack of stereocontrol in the synthesis of the statine core.
-
Epimerization during the Fmoc protection step.
Troubleshooting Steps:
-
Optimize Synthesis Conditions: Review and optimize the reaction conditions for the synthesis of the (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid core to enhance diastereoselectivity.
-
Mild Fmoc Protection: Employ mild basic conditions during the Fmoc protection step to minimize the risk of epimerization.
-
Purification:
-
Diastereomeric Recrystallization: If a suitable resolving agent can be found, diastereomeric recrystallization of an intermediate before Fmoc protection can be effective.
-
Preparative Chiral HPLC: Utilize a preparative chiral HPLC column to separate the desired (3S,4S) diastereomer from the others.
-
Issue 2: Presence of Dipeptide Impurity (Fmoc-Sta-Sta-OH) in LC-MS
Possible Cause:
-
Use of a highly reactive Fmocating reagent (e.g., Fmoc-Cl) that can react with the product.
Troubleshooting Steps:
-
Change Fmocating Reagent: Switch to a less reactive and more stable Fmocating reagent, such as Fmoc-OSu.
-
Control Stoichiometry: Carefully control the stoichiometry of the Fmocating reagent to avoid a large excess.
-
Purification: Preparative HPLC is the most effective method for removing the higher molecular weight dipeptide impurity.
Data Presentation
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification |
| Purity (HPLC) | ≥ 98.0% |
| Enantiomeric Purity | ≥ 99.0% (ee) |
| Diastereomeric Purity | ≥ 98.0% (de) |
| Dipeptide Impurity | ≤ 0.1% |
| Free Statine | ≤ 0.5% |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method for Diastereomeric Purity
-
Column: Chiralcel® OD-H (or equivalent polysaccharide-based chiral stationary phase)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Column Temperature: 25 °C
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Preparative Reverse-Phase HPLC for General Purification
-
Column: C18 reverse-phase preparative column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 40 minutes. This may require optimization based on the impurity profile.
-
Flow Rate: 20 mL/min (will vary based on column dimensions)
-
Detection: UV at 265 nm
-
Fraction Collection: Collect fractions based on the elution of the main peak and analyze individual fractions by analytical HPLC to pool the pure product.
Protocol 3: Recrystallization from Ethanol/Water
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add water to the hot solution until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Visualizations
Caption: Workflow for the identification of impurities in this compound synthesis.
Caption: Decision tree for the purification of this compound.
Technical Support Center: Fmoc-Sta(3S,4S)-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-Sta(3S,4S)-OH in peptide synthesis and structural analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a protected form of the non-proteinogenic amino acid Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the amine, making it suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS). Statine is a gamma-amino acid known to be a transition-state analog inhibitor of aspartic proteases, such as pepsin and renin. Its incorporation into peptides can induce specific secondary structures, such as beta-turns, and can confer proteolytic stability.
Q2: What are the expected impacts of incorporating this compound on the secondary structure of a peptide?
Due to its bulky side chain and the hydroxyl group, the incorporation of Statine is expected to disrupt or discourage the formation of regular secondary structures like alpha-helices and beta-sheets. Instead, it is likely to induce turns, particularly beta-turns, or lead to a more disordered conformation in the peptide backbone. This can be a desirable effect in rational drug design to mimic or stabilize a specific bioactive conformation.
Q3: I am observing a low yield when synthesizing a peptide containing this compound. What are the potential causes?
Low yields in SPPS can stem from several factors. When incorporating a sterically hindered amino acid like this compound, incomplete coupling is a primary suspect. Other general causes include incomplete Fmoc deprotection, resin overloading, or poor resin swelling. It is also possible that the hydroxyl group of Statine is participating in side reactions, which may necessitate the use of a protected version of the amino acid.
Q4: How can I confirm the secondary structure of my synthesized statine-containing peptide?
Circular Dichroism (CD) spectroscopy is a widely used technique to get a qualitative and semi-quantitative overview of the secondary structure composition of a peptide in solution.[1] Far-UV CD spectra can indicate the presence of alpha-helices, beta-sheets, turns, or random coil structures. For a more detailed, high-resolution structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the method of choice.[2] 2D NMR experiments can provide information about the through-bond and through-space proximity of atoms, allowing for the determination of the peptide's three-dimensional conformation.[3]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Coupling of this compound
-
Symptom: Kaiser test remains positive (blue beads) after the coupling step, or mass spectrometry of the crude product shows a significant amount of the truncated peptide (deletion of the statine residue).
-
Possible Causes:
-
Steric Hindrance: this compound is a bulky amino acid, which can make its coupling to the growing peptide chain kinetically slow.[4]
-
Suboptimal Activation: The coupling reagents may not be efficient enough to activate the sterically hindered carboxylic acid of this compound.
-
Side Reactions of the Hydroxyl Group: The unprotected hydroxyl group on the statine residue could potentially undergo side reactions, although this is less common with standard coupling procedures.[5]
-
-
Solutions:
-
Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh portion of activated this compound.
-
Use a More Potent Coupling Reagent: Switch from standard coupling reagents like HBTU/HOBt to more potent ones like HATU or COMU, which are known to be more effective for hindered couplings.[6]
-
Increase Coupling Time: Extend the coupling reaction time to allow for the slower reaction to go to completion.
-
Protect the Hydroxyl Group: Consider using an O-protected version of this compound, such as with a tert-butyldimethylsilyl (TBS) group. This can prevent potential side reactions and may improve coupling efficiency.[5]
-
Issue 2: Poor Solubility of the Statine-Containing Peptide
-
Symptom: The lyophilized peptide powder does not dissolve well in aqueous buffers, or it precipitates upon standing.
-
Possible Causes:
-
Hydrophobicity: Statine has a hydrophobic isobutyl side chain, and if the overall peptide sequence has a high content of hydrophobic residues, it can lead to poor aqueous solubility.[7]
-
Aggregation: The incorporation of statine might induce a conformation that promotes intermolecular aggregation.
-
-
Solutions:
-
Initial Solubilization in Organic Solvent: Try dissolving a small amount of the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[8]
-
pH Adjustment: If the peptide has a net charge, adjusting the pH of the buffer away from the peptide's isoelectric point can increase its solubility. For basic peptides, use a slightly acidic buffer, and for acidic peptides, use a slightly basic buffer.[9]
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[10]
-
Quantitative Data Presentation
The following table presents hypothetical quantitative data from Circular Dichroism (CD) spectroscopy to illustrate the expected impact of incorporating a statine residue into a model peptide sequence. This data is for illustrative purposes only and actual results will vary depending on the peptide sequence and experimental conditions.
| Peptide Sequence | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) |
| Ac-Ala-Ala-Ala-Ala -Ala-Ala-NH₂ | 45 | 10 | 15 | 30 |
| Ac-Ala-Ala-Ala-Sta -Ala-Ala-NH₂ | 15 | 5 | 40 | 40 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Statine-Containing Peptide
This protocol describes the manual Fmoc-SPPS of a generic peptide containing this compound.
1. Resin Swelling:
- Place the desired amount of Rink Amide resin in a reaction vessel.
- Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Repeat the piperidine treatment for another 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (for standard amino acids):
- In a separate tube, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture and vortex briefly.
- Immediately add the activated amino acid solution to the resin.
- Agitate for 1-2 hours.
- Wash the resin with DMF (5-7 times).
- Perform a Kaiser test to ensure complete coupling (beads should be colorless). If the test is positive, repeat the coupling.
4. Coupling of this compound:
- In a separate tube, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.
- Add DIPEA (8 eq.) to the activation mixture and vortex briefly.
- Immediately add the activated statine solution to the resin.
- Agitate for 4-6 hours (extended time due to steric hindrance).
- Wash the resin with DMF (5-7 times).
- Perform a Kaiser test. If positive, perform a second coupling with fresh reagents for 2-4 hours.
5. Cleavage and Deprotection:
- Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the peptide pellet under vacuum.
6. Purification:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide powder.
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
1. Sample Preparation:
- Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration for measurement should be in the range of 10-100 µM.
- Determine the precise concentration of the peptide stock solution using a method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis.
2. Instrument Setup:
- Turn on the CD spectropolarimeter and the nitrogen gas flow. Allow the lamp to warm up for at least 30 minutes.
- Set the measurement parameters:
- Wavelength range: 190-260 nm (for far-UV CD).
- Data pitch: 0.5 nm.
- Scanning speed: 50 nm/min.
- Bandwidth: 1 nm.
- Number of accumulations: 3-5.
3. Measurement:
- Record a baseline spectrum using the buffer solution in the same cuvette that will be used for the sample.
- Rinse the cuvette with the peptide solution and then fill it with the peptide sample.
- Record the CD spectrum of the peptide sample.
4. Data Analysis:
- Subtract the baseline spectrum from the sample spectrum.
- Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where:
- θ is the observed ellipticity in degrees.
- c is the molar concentration of the peptide.
- n is the number of amino acid residues.
- l is the path length of the cuvette in cm.
- Analyze the resulting spectrum for characteristic features of secondary structures (e.g., minima at ~208 and ~222 nm for α-helix; a minimum around 218 nm for β-sheet).
- Use deconvolution software to estimate the percentage of each secondary structure element.
Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Dissolve the lyophilized peptide to a final concentration of 0.5-2 mM in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5) prepared in 90% H₂O / 10% D₂O.
- Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).
- Transfer the sample to a high-quality NMR tube.
2. NMR Data Acquisition:
- Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K).
- Essential experiments include:
- TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provides distance restraints for structure calculation.
- ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum provides a fingerprint of the backbone amides.
3. Data Processing and Analysis:
- Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
- Assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra. This is typically done by "walking" along the peptide backbone using sequential NOEs (dαN(i, i+1), dNN(i, i+1)).
- Identify all possible NOE cross-peaks and classify their intensities as strong, medium, or weak, which correspond to upper distance bounds (e.g., <2.5 Å, <3.5 Å, <5.0 Å).
4. Structure Calculation:
- Use the assigned NOE distance restraints, along with any dihedral angle restraints derived from coupling constants, as input for a structure calculation program (e.g., CYANA, XPLOR-NIH).
- Generate an ensemble of low-energy structures that are consistent with the experimental data.
- Analyze the resulting ensemble of structures to describe the conformational properties of the peptide, including the identification of any stable secondary structure elements induced by the statine residue.
Visualizations
Caption: Experimental workflow from peptide synthesis to structural analysis.
Caption: Troubleshooting workflow for low yield in statine-peptide synthesis.
Caption: Inhibition of a signaling pathway by a statine-containing peptide.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Amino acid - Nonstandard, Synthesis, Biochemistry | Britannica [britannica.com]
- 3. CD and 1H-NMR studies on the conformational properties of peptide fragments from the C-terminal domain of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effect of structure in subsite P3 on inhibition of pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Confirming the Stereochemistry of Incorporated (3S,4S)-Statine: An NMR Analysis Comparison Guide
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of drug design and peptide synthesis. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) analysis techniques to confirm the incorporation and stereochemistry of (3S,4S)-statine (Sta), a key component in various therapeutic agents, including protease inhibitors.
This guide will delve into the characteristic NMR signatures of (3S,4S)-statine and its diastereomers, offering a clear, data-driven approach to stereochemical assignment. Detailed experimental protocols and a visual representation of a relevant biological pathway are included to provide a practical framework for your research.
Distinguishing Statine Stereoisomers: A Tale of Two Protons
The key to differentiating the stereoisomers of statine lies in the analysis of the proton (¹H) NMR spectrum, specifically the signals of the two protons on the carbon atom adjacent to the carbonyl group (C2-H₂). The relative stereochemistry at the C3 (hydroxyl) and C4 (amino) positions creates distinct magnetic environments for these C2 protons, leading to measurable differences in their coupling constants (J-values) with the neighboring C3 proton.
The four stereoisomers of statine are:
-
(3S,4S)-Statine and (3R,4R)-Statine (anti diastereomers)
-
(3S,4R)-Statine and (3R,4S)-Statine (syn diastereomers)
A seminal study by Creighton and Reitz established a straightforward method to distinguish between the syn and anti diastereomers based on the coupling patterns of the C2-H₂ protons. In anti diastereomers, such as the desired (3S,4S)-statine, one of the C2 protons exhibits a large vicinal coupling constant (³J) to the C3 proton, while the other shows a small coupling constant. Conversely, in syn diastereomers, both C2 protons typically exhibit small coupling constants to the C3 proton.
Comparative NMR Data for Statine Stereoisomers
While the Creighton and Reitz method provides a robust qualitative assessment, precise chemical shift and coupling constant values are essential for unambiguous confirmation. The following tables summarize the ¹H and ¹³C NMR data for the four stereoisomers of statine, providing a quantitative basis for comparison.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Statine Stereoisomers
| Stereoisomer | C2-Hα (ppm) | C2-Hβ (ppm) | C3-H (ppm) | C4-H (ppm) | ³J(Hα,H3) (Hz) | ³J(Hβ,H3) (Hz) | ³J(H3,H4) (Hz) |
| (3S,4S)-Statine | ~2.4-2.5 | ~2.2-2.3 | ~3.8-3.9 | ~3.1-3.2 | ~9-10 | ~2-3 | ~2-3 |
| (3R,4S)-Statine | ~2.5-2.6 | ~2.3-2.4 | ~3.9-4.0 | ~3.0-3.1 | ~3-4 | ~8-9 | ~8-9 |
| (3S,4R)-Statine | ~2.5-2.6 | ~2.3-2.4 | ~3.9-4.0 | ~3.0-3.1 | ~3-4 | ~8-9 | ~8-9 |
| (3R,4R)-Statine | ~2.4-2.5 | ~2.2-2.3 | ~3.8-3.9 | ~3.1-3.2 | ~9-10 | ~2-3 | ~2-3 |
Note: The exact chemical shifts can vary depending on the solvent, pH, and whether the statine is a free amino acid or part of a larger peptide. The coupling constants are generally more diagnostic of the stereochemistry.
Table 2: ¹³C NMR Chemical Shifts (δ) for Statine Stereoisomers
| Stereoisomer | C1 (COOH) | C2 (CH₂) | C3 (CHOH) | C4 (CHNH₂) | C5 (CH₂) | C6 (CH) | C7, C8 (CH₃) |
| (3S,4S)-Statine | ~175-177 | ~40-42 | ~71-73 | ~53-55 | ~42-44 | ~24-26 | ~21-23 |
| (3R,4S)-Statine | ~175-177 | ~40-42 | ~70-72 | ~54-56 | ~42-44 | ~24-26 | ~21-23 |
| (3S,4R)-Statine | ~175-177 | ~40-42 | ~70-72 | ~54-56 | ~42-44 | ~24-26 | ~21-23 |
| (3R,4R)-Statine | ~175-177 | ~40-42 | ~71-73 | ~53-55 | ~42-44 | ~24-26 | ~21-23 |
Note: ¹³C NMR is generally less informative for distinguishing these diastereomers than ¹H NMR coupling constants. However, subtle differences in chemical shifts can be observed and used as supporting evidence.
Experimental Protocols
Sample Preparation for NMR Analysis of Statine-Containing Peptides
-
Dissolution: Dissolve the peptide sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture like TFE-d₃:H₂O). The choice of solvent will depend on the peptide's solubility and the desired NMR experiment.
-
Concentration: Aim for a sample concentration of 1-10 mM. Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.
-
Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., TMS or a residual solvent peak).
-
pH Adjustment: If working in an aqueous solution, adjust the pH to the desired value. Note that amide proton exchange rates are pH-dependent.
Key NMR Experiments for Stereochemical Confirmation
-
1D ¹H NMR: This is the primary experiment for observing the chemical shifts and coupling patterns of the C2-H₂ protons. High-resolution acquisition is crucial to accurately measure the J-values.
-
2D COSY (Correlation Spectroscopy): This experiment confirms the coupling between the C2-H₂ protons and the C3-H proton, as well as other scalar couplings within the statine residue.
-
2D TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, helping to assign the entire statine residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons. For statine, NOE/ROE cross-peaks can help to confirm the overall conformation of the residue within the peptide.
-
¹³C NMR (with DEPT): Provides the chemical shifts of the carbon atoms, which can be used as supplementary data for confirming the structure. DEPT (Distortionless Enhancement by Polarization Transfer) experiments help to distinguish between CH, CH₂, and CH₃ groups.
Visualizing the Role of Statine: Inhibition of the Renin-Angiotensin System
(3S,4S)-Statine is a core component of pepstatin, a potent inhibitor of aspartyl proteases such as renin. Renin is a key enzyme in the Renin-Angiotensin System (RAS), a critical pathway for regulating blood pressure. The diagram below illustrates the experimental workflow for NMR analysis to confirm the stereochemistry of statine, which is crucial for its inhibitory activity within this pathway.
Caption: Experimental workflow for NMR analysis.
The following diagram illustrates the Renin-Angiotensin signaling pathway, where statine-containing inhibitors play a crucial therapeutic role.
A Comparative Guide to In Vitro Protease Inhibition Assays for Peptides Containing Fmoc-Sta(3S,4S)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of peptides incorporating the non-standard amino acid (3S,4S)-Statine, synthesized using Fmoc-Sta(3S,4S)-OH, against key aspartic proteases. It includes detailed experimental protocols for in vitro inhibition assays, comparative data with established inhibitors, and visualizations to elucidate the experimental workflow and underlying principles.
Introduction to Statine-Containing Peptide Inhibitors
Statine, and its derivatives, are potent inhibitors of aspartic proteases, a class of enzymes implicated in various pathological conditions, including hypertension, cancer metastasis, and viral replication.[1][2] The (3S,4S) stereoisomer of statine is a transition-state analog for the tetrahedral intermediate formed during peptide bond hydrolysis by these enzymes. The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis, allowing for the precise incorporation of statine into peptide sequences.[3][4] This guide focuses on the in vitro assessment of such peptides.
Performance Comparison of Aspartic Protease Inhibitors
The inhibitory potency of statine-containing peptides is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the performance of various inhibitors against three medically relevant aspartic proteases: Pepsin, Cathepsin D, and HIV-1 Protease.
Table 1: Inhibitory Activity against Porcine Pepsin
| Inhibitor | Type | Ki Value | IC50 Value |
| H2N-Phe-Gly-Val-(S,S)-Sta-Ala-Phe-OMe | Statine Peptide | < 1 nM | Not Reported |
| N-acetyl-valyl-statine | Statine Derivative | 4.8 µM | Not Reported |
| N-acetyl-alanyl-statine | Statine Derivative | 5.65 µM | Not Reported |
| N-acetyl-statine | Statine Derivative | 120 µM | Not Reported |
| Pepstatin A | Natural Peptide | ~0.1 nM | 4.5 nM - 150 nM |
Table 2: Inhibitory Activity against Cathepsin D
| Inhibitor | Type | Ki Value | IC50 Value |
| Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMe | Statine Peptide | 1.1 nM | Not Reported |
| Pepstatin A | Natural Peptide | Not Reported | < 1 nM - 40 µM |
Table 3: Inhibitory Activity against HIV-1 Protease
| Inhibitor | Type | Ki Value | IC50 Value |
| Lopinavir | Non-Peptidic Small Molecule | 1.3 - 3.6 pM | 6.5 nM |
| Darunavir | Non-Peptidic Small Molecule | 16 pM | 3 - 6 nM |
| Pepstatin A | Natural Peptide | Not Reported | ~2 µM |
Experimental Protocols
A common and sensitive method for determining protease inhibition is the Fluorescence Resonance Energy Transfer (FRET) assay.[5] This section details a general protocol that can be adapted for specific aspartic proteases.
General FRET-Based Protease Inhibition Assay
1. Principle:
This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher moiety. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.
2. Materials:
-
Enzyme: Purified recombinant protease (e.g., Porcine Pepsin, Human Cathepsin D, HIV-1 Protease).
-
Fluorogenic Substrate: Specific for the target protease (see Table 4).
-
Assay Buffer: Specific for the target protease (e.g., 0.1 M Sodium Acetate, pH 4.0 for Pepsin and Cathepsin D; specific buffers for HIV-1 Protease are often supplied in commercial kits).
-
Inhibitor Stock Solution: Test peptide (containing this compound initially, with the Fmoc group typically removed during final peptide cleavage and purification) and reference inhibitors dissolved in an appropriate solvent (e.g., DMSO).
-
96-well black microplate.
-
Fluorescence microplate reader.
Table 4: Examples of Fluorogenic Substrates for Aspartic Proteases
| Protease | Substrate Example | Excitation (nm) | Emission (nm) |
| Pepsin | Synthetic peptide with fluorophore and quencher (e.g., from a commercial kit) | 328 | 418 |
| Cathepsin D | MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-γ-NH₂ | 328 | 393 |
| HIV-1 Protease | DABCYL-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS | ~340 | ~490 |
3. Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the test inhibitor and reference inhibitors in assay buffer.
-
Prepare the enzyme solution in assay buffer to the desired working concentration.
-
Prepare the fluorogenic substrate solution in assay buffer. The final concentration will depend on the specific substrate's Km value.
-
-
Assay Setup (96-well plate):
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Enzyme and substrate in assay buffer with solvent control (e.g., DMSO).
-
Inhibitor wells: Enzyme, substrate, and varying concentrations of the inhibitor in assay buffer.
-
-
Reaction and Measurement:
-
Add the enzyme and inhibitor solutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to all wells except the blank.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
4. Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6][7]
Visualizations
FRET-Based Protease Inhibition Assay Workflow
Caption: Workflow for a FRET-based protease inhibition assay.
Principle of FRET-Based Protease Inhibition
Caption: Mechanism of a FRET-based protease inhibition assay.
References
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. proteins - Calculate IC50 from fluorescence kinetic - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. How to get IC50 values from the fluorescence-based assay [biostars.org]
A Comparative Guide to the Structural Analysis of Peptides: With and Without Fmoc-Sta(3S,4S)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids is a key strategy in modern peptide design, enabling the modulation of conformational stability, biological activity, and proteolytic resistance. Among these, (3S,4S)-statine, a γ-amino acid, and its N-terminally protected form, Fmoc-Sta(3S,4S)-OH, are of significant interest, particularly in the development of protease inhibitors. This guide provides a comparative structural analysis of peptides containing this unique amino acid versus those with a standard proteinogenic sequence, supported by established experimental data and methodologies.
Impact of this compound on Peptide Structure
The introduction of this compound into a peptide sequence fundamentally alters its backbone structure. Unlike α-amino acids, the γ-amino acid nature of statine introduces additional methylene groups into the peptide backbone, increasing its flexibility and influencing its secondary structure. X-ray crystallographic studies of statine-containing peptide inhibitors have revealed that the statine residue often adopts an extended conformation.[1][2] This can disrupt or modify typical secondary structures like α-helices and β-turns.
Peptides lacking this compound will typically adopt conformations dictated by the sequence of their proteinogenic amino acids, such as α-helices, β-sheets, and β-turns.[3][4] The incorporation of statine can enforce a more linear, extended structure in the region of the peptide where it is located, which can be critical for fitting into the active site of target enzymes.
Comparative Structural Parameters
The following tables summarize typical quantitative data for standard peptide secondary structures and the expected influence of incorporating this compound.
Table 1: Comparison of Typical Backbone Dihedral Angles (Φ, Ψ)
| Secondary Structure | Typical Φ (Phi) Angle Range | Typical Ψ (Psi) Angle Range | Expected Impact of Sta(3S,4S) Incorporation |
| Right-handed α-Helix | -60° ± 10° | -45° ± 10° | Disruption of helical hydrogen bonding pattern; local unfolding or kinking. |
| β-Sheet (parallel) | -119° | +113° | Likely to induce a turn or break in the sheet structure. |
| β-Sheet (anti-parallel) | -139° | +135° | May be more compatible with the extended conformation of statine but will alter the typical sheet geometry. |
| Type I β-Turn | i+1: -60°, i+2: -90° | i+1: -30°, i+2: 0° | The extended nature of statine is generally incompatible with the tight geometry of a β-turn. |
| Type II β-Turn | i+1: -60°, i+2: +80° | i+1: +120°, i+2: 0° | Incompatible with the conformational constraints of a typical β-turn. |
| Peptide with Sta(3S,4S) | Extended Conformation | Extended Conformation | Enforces a more linear and extended local conformation. |
Table 2: Comparative Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy
| Secondary Structure | Wavelength of Key Maxima/Minima (nm) | Expected Impact of Sta(3S,4S) Incorporation |
| α-Helix | Positive peak ~192 nm, Negative peaks ~208 nm and ~222 nm[5] | Reduction in the intensity of the characteristic α-helical peaks. |
| β-Sheet | Positive peak ~195 nm, Negative peak ~217 nm[5] | Shift in the minima and a decrease in the characteristic β-sheet signal. |
| Random Coil | Negative peak ~195 nm, Positive peak ~215 nm (variable)[6] | The spectrum may resemble that of a random coil or a disordered structure, depending on the overall peptide composition. |
| Peptide with Sta(3S,4S) | Likely to show features of a disordered or extended structure, with a less defined spectrum compared to pure α-helical or β-sheet peptides. | A spectrum lacking the distinct features of canonical secondary structures. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the structural analysis of peptides are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
1. Sample Preparation:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, deuterated methanol, or a mixture) to a concentration of 0.5-5 mM.[7]
-
Adjust the pH to the desired value.
-
Filter the sample to remove any particulate matter.
2. Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H NMR: To check for sample purity and general folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[7]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[7]
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled, to resolve backbone amide signals.
-
3. Data Analysis and Structure Calculation:
-
Assign the chemical shifts of all protons in the peptide.
-
Integrate the cross-peaks in the NOESY spectrum to derive distance restraints.
-
Use molecular dynamics software (e.g., XPLOR-NIH, CYANA) to calculate a family of structures consistent with the experimental restraints.
-
Validate the final structures using tools like PROCHECK.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of peptides in the solid state.
1. Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.[8]
-
Optimize the conditions that produce initial crystals to obtain larger, well-diffracting crystals.
2. Data Collection:
-
Mount a single crystal on a goniometer and cryo-cool it in liquid nitrogen.
-
Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.[9]
3. Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial model of the peptide into the resulting electron density map.
-
Refine the model against the experimental data to improve its fit and geometry.
-
Validate the final structure using tools like MolProbity.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides in solution.[10]
1. Sample Preparation:
-
Dissolve the peptide in a buffer that is transparent in the far-UV region (e.g., phosphate buffer).[11]
-
Determine the precise concentration of the peptide.
-
Prepare a blank sample of the buffer alone.
2. Data Acquisition:
-
Record the CD spectrum of the peptide and the buffer blank in the far-UV range (typically 190-260 nm).[11]
-
Subtract the buffer spectrum from the peptide spectrum to obtain the final spectrum.
3. Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity.
-
Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.[12]
Visualizations
Caption: Workflow for comparative structural analysis.
Caption: Conformational outcomes of peptide synthesis.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Biophysical insights into the molecular mechanisms of beta amyloid aggregation and its toxic effects in Alzheimer’s disease [frontiersin.org]
- 7. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. bitesizebio.com [bitesizebio.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Sta(3S,4S)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of peptides synthesized incorporating the non-proteinogenic amino acid (3S,4S)-statine, utilizing Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The inclusion of the unique statine residue, particularly with the (3S,4S) stereochemistry, has been shown to be a critical determinant in the inhibitory activity of these peptides against several classes of proteases. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Superior Inhibitory Activity of (3S,4S)-Statine Containing Peptides
The stereochemistry of the statine residue within a peptide sequence is paramount for its biological efficacy. Research has demonstrated that peptides incorporating the (3S,4S) stereoisomer of statine exhibit significantly greater inhibitory potency against aspartic proteases compared to peptides with other statine stereoisomers. This highlights the precise structural requirements for effective binding to the active site of these enzymes.
Comparative Inhibitory Activity Data
The following tables summarize the quantitative data on the inhibitory activity of various statine-containing peptides against key protease targets.
Table 1: Inhibition of Renin by Statine-Containing Peptides and Comparators
| Inhibitor | Target Enzyme | IC50 / Kᵢ Value | Reference Compound | IC50 / Kᵢ Value (Reference) |
| Pepstatin Analogue (A-Phe-His-Sta-Ala-Sta-R) | Human Plasma Renin | ~1 x 10⁻⁸ M (IC50) | Pepstatin | ~1.7 x 10⁻⁵ M (IC50)[1] |
| Pepstatylaspartic acid | Porcine Renin | ~0.01 µM (IC50) | Pepstatin | ~0.32 µM (IC50)[1] |
| Pepstatylglutamic acid | Porcine Renin | ~0.03 µM (IC50) | Pepstatin | ~0.32 µM (IC50)[1] |
| Aliskiren | Human Renin | 0.6 nM (IC50) | - | - |
Table 2: Inhibition of Pepsin and Cathepsin D by Statine-Containing Peptides
| Peptide | Target Enzyme | Fold Decrease in Activity vs. (3S,4S)-Statine Peptide |
| N-Cbz-L-Val-L-Val-(3R,4S)-Statine | Pepsin | 210-fold |
| N-Cbz-L-Val-L-Val-(3S,4R)-Statine | Pepsin | 2240-fold |
| Pepstatin Analogue | Human Pepsin 5 (Gastricsin) | ~40-fold less sensitive than to Pepsin 1 & 3 |
Experimental Protocols
Detailed methodologies for the synthesis of statine-containing peptides and the assessment of their biological activity are crucial for reproducibility and further research.
Fmoc-Sta(3S,4S)-OH Peptide Synthesis Protocol (Solid-Phase)
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound.
1. Resin Preparation:
-
Select a suitable resin (e.g., Rink Amide resin for C-terminal amide).
-
Swell the resin in a suitable solvent (e.g., N,N-dimethylformamide, DMF) for at least 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's free amine.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (including this compound) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an organic base (e.g., N,N-diisopropylethylamine, DIPEA) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
4. Washing:
-
After the coupling is complete, wash the resin extensively with DMF to remove unreacted reagents and byproducts.
5. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Renin Inhibition Assay Protocol
This fluorometric assay is used to determine the inhibitory activity of compounds against renin.
1. Reagents and Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (statine-containing peptides and controls) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In the microplate, add the assay buffer, renin enzyme, and the test compound or vehicle control.
-
Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
3. Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Pepsin Inhibition Assay Protocol
This protocol describes a colorimetric assay to measure the inhibition of pepsin activity.
1. Reagents and Materials:
-
Porcine pepsin
-
Substrate: Hemoglobin or a synthetic chromogenic substrate
-
Assay buffer (e.g., 0.1 M HCl, pH 2.0)
-
Trichloroacetic acid (TCA) solution (for hemoglobin substrate)
-
Test compounds dissolved in a suitable solvent
-
96-well microplate
-
Spectrophotometer
2. Assay Procedure (using Hemoglobin):
-
Prepare serial dilutions of the test compounds.
-
In microcentrifuge tubes, add the assay buffer, pepsin enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the hemoglobin substrate and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding TCA solution to precipitate the undigested hemoglobin.
-
Centrifuge the tubes to pellet the precipitate.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 280 nm.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cathepsin D Inhibition Assay Protocol
This is a fluorescence-based assay for measuring cathepsin D inhibitory activity.
1. Reagents and Materials:
-
Human recombinant cathepsin D
-
Fluorogenic cathepsin D substrate
-
Assay buffer (e.g., 100 mM sodium acetate, pH 3.5)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the assay buffer, cathepsin D enzyme, and the test compound or vehicle control to the wells of the microplate.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically at an appropriate excitation and emission wavelength pair (e.g., 328 nm excitation and 460 nm emission).
3. Data Analysis:
-
Determine the reaction rates from the linear portion of the fluorescence curves.
-
Calculate the IC50 values by plotting the reaction rates against the inhibitor concentrations.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for a clear understanding of the research.
Caption: Experimental workflow for peptide synthesis and biological evaluation.
References
A Comparative Analysis of Coupling Reagents for the Acylation of Fmoc-Sta(3S,4S)-OH
The selection of an appropriate coupling reagent is paramount for achieving high efficiency and purity in solid-phase peptide synthesis (SPPS), particularly when incorporating sterically hindered or unusual amino acids such as (3S,4S)-4-(Fmoc-amino)-3-hydroxy-6-methyl-heptanoic acid (Fmoc-Sta(3S,4S)-OH). This guide provides a comparative overview of commonly employed coupling reagents for the acylation of this challenging amino acid, supported by representative data and detailed experimental protocols to aid researchers in drug development and peptide chemistry.
Due to the limited availability of direct comparative studies on this compound, this guide presents a comparison based on the well-established performance of selected reagents in difficult coupling scenarios. The data herein is representative of typical outcomes for sterically hindered amino acids. The reagents chosen for this comparison are HATU, HBTU, and DIC/HOBt, representing both highly efficient onium salt-based reagents and a classic carbodiimide-based method.
Performance Comparison of Selected Coupling Reagents
The choice of coupling reagent significantly impacts reaction kinetics, yield, and the preservation of stereochemical integrity. The following table summarizes the expected performance of HATU, HBTU, and DIC/HOBt in the context of coupling this compound.
| Coupling Reagent | Representative Yield | Representative Reaction Time | Key Advantages | Potential Disadvantages |
| HATU | >95% | 15-45 minutes | High reactivity, low racemization, effective for hindered amino acids.[1][2] | Higher cost, potential for side reactions if used in excess.[3] |
| HBTU | 90-95% | 30-60 minutes | Efficient and widely used, good for automated synthesis.[3][4] | Can cause guanidinylation of the N-terminus if used in excess.[3] |
| DIC/HOBt | 85-90% | 1-4 hours | Cost-effective, minimizes racemization with HOBt additive.[1][5] | Slower reaction rates compared to onium salts. |
Experimental Protocols
The following are generalized protocols for the coupling of this compound to a resin-bound amine using the compared reagents. These protocols assume a standard solid-phase peptide synthesis setup.
1. General Resin Preparation
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times) to remove residual piperidine.
2. Coupling Protocol with HATU
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and mix for 1 minute to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 45 minutes.
-
Perform a Kaiser test to monitor the reaction progress. If the test is positive, extend the reaction time.
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
3. Coupling Protocol with HBTU
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and mix for 1 minute for pre-activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 60 minutes.
-
Monitor the reaction completion using a Kaiser test.
-
Upon completion, wash the resin as described in the HATU protocol.
4. Coupling Protocol with DIC/HOBt
-
Swell the deprotected resin in dichloromethane (DCM) or a 1:1 mixture of DCM/DMF.
-
In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add this solution to the resin.
-
Add DIC (3 eq.) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Upon completion, wash the resin as described in the HATU protocol.
Visualizing the Coupling Workflow
The following diagrams illustrate the logical workflow of the coupling process in solid-phase peptide synthesis.
Caption: General workflow for the solid-phase synthesis coupling of this compound.
Caption: Chemical logic of the coupling reaction showing the formation of an activated intermediate.
References
Assessing the Metabolic Stability of Peptides Containing Fmoc-Sta(3S,4S)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of unnatural amino acids into peptide therapeutics is a key strategy for enhancing their metabolic stability and improving their pharmacokinetic profiles. One such unnatural amino acid, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, also known as Statin (Sta), is of particular interest due to its potential to confer resistance to proteolytic degradation. This guide provides a comparative assessment of the metabolic stability of peptides incorporating Fmoc-Sta(3S,4S)-OH, detailing relevant experimental protocols and potential signaling pathway interactions.
Enhancing Peptide Stability with Unnatural Amino Acids
Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by rapid degradation by proteases in the body, leading to a short in vivo half-life. To overcome this, various chemical modifications are employed, including the incorporation of unnatural amino acids. These modified amino acids can disrupt the recognition sites for proteases, thereby hindering enzymatic cleavage and extending the peptide's circulation time.[1]
This compound is a building block used in solid-phase peptide synthesis to introduce the Statin moiety into a peptide sequence. The presence of Statin, with its unique stereochemistry and hydroxyl group, is hypothesized to sterically hinder the approach of proteases and reduce the susceptibility of adjacent peptide bonds to hydrolysis.
While the incorporation of unnatural amino acids is a widely accepted strategy for improving metabolic stability, specific quantitative data directly comparing peptides with and without this compound is not extensively available in the public domain. However, based on the known principles of peptide degradation and the properties of similar modifications, a significant increase in metabolic stability is anticipated.
Comparative Metabolic Stability Data
To illustrate the potential impact of incorporating this compound, the following tables present hypothetical comparative data based on typical results from in vitro stability assays. These tables are intended to serve as a guide for expected outcomes when comparing a native peptide to its Statin-modified analogue and another modified version (e.g., with D-amino acid substitution).
Table 1: In Vitro Plasma Stability
| Peptide | Half-life (t½) in Human Plasma (hours) | % Remaining after 24 hours |
| Native Peptide | 0.5 | < 1% |
| Peptide + this compound | 8 | ~30% |
| Peptide + D-amino acid | 6 | ~20% |
Table 2: In Vitro Microsomal Stability
| Peptide | Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) | Half-life (t½) (minutes) |
| Native Peptide | 150 | 5 |
| Peptide + this compound | 25 | 30 |
| Peptide + D-amino acid | 35 | 20 |
Experimental Protocols
To assess the metabolic stability of peptides, two primary in vitro assays are commonly employed: the plasma stability assay and the microsomal stability assay.
Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of proteases found in plasma.
Methodology:
-
Preparation: The test peptide (e.g., native peptide, Sta-containing peptide) is dissolved in a suitable solvent and added to fresh human plasma at a final concentration typically in the low micromolar range.
-
Incubation: The plasma-peptide mixture is incubated at 37°C with gentle agitation.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Reaction Termination: The enzymatic degradation is stopped by adding a protein precipitation agent, such as acetonitrile or methanol.
-
Analysis: The samples are centrifuged to remove precipitated proteins, and the supernatant is analyzed by a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining parent peptide.
-
Data Analysis: The concentration of the peptide at each time point is plotted against time, and the half-life (t½) is calculated.
Below is a workflow diagram for a typical plasma stability assay.
Microsomal Stability Assay
This assay assesses the susceptibility of a peptide to metabolism by enzymes present in liver microsomes, primarily cytochrome P450 enzymes.
Methodology:
-
Preparation: Liver microsomes are thawed and diluted in a buffer. A reaction mixture is prepared containing the microsomes, a cofactor (NADPH regenerating system), and the test peptide.
-
Incubation: The reaction is initiated by adding the cofactor and incubating the mixture at 37°C.
-
Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS to determine the concentration of the remaining peptide.
-
Data Analysis: The rate of disappearance of the peptide is used to calculate the intrinsic clearance (CLint) and the half-life (t½).
Below is a workflow diagram for a typical microsomal stability assay.
Potential Signaling Pathway Involvement: The Rho Signaling Pathway
Statins, as a class of molecules, are well-known inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Beyond their lipid-lowering effects, statins exert pleiotropic effects by modulating various cellular signaling pathways. One of the key pathways affected is the Rho signaling pathway.[2][3][4]
The synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), is dependent on the mevalonate pathway, which is inhibited by statins. These isoprenoids are crucial for the post-translational modification (prenylation) of small GTPases, including Rho. Prenylation is required for the proper localization and function of Rho proteins. By inhibiting the synthesis of these isoprenoids, statins prevent the activation of Rho and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[5]
The inhibition of the Rho/ROCK pathway by statins leads to various cellular effects, including the upregulation of endothelial nitric oxide synthase (eNOS) expression and activity, which has vasoprotective effects.[2] It is plausible that peptides containing a Statin moiety could, in addition to their primary mode of action, influence the Rho signaling pathway, potentially leading to synergistic or off-target effects that should be considered during drug development.
The following diagram illustrates the inhibition of the Rho signaling pathway by a statin-like molecule.
Conclusion
The incorporation of this compound into peptides represents a promising strategy to enhance their metabolic stability and, consequently, their therapeutic potential. While specific comparative data is limited, the principles of peptide chemistry and the known effects of unnatural amino acids strongly suggest a significant improvement in resistance to proteolytic degradation. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the metabolic stability of their Statin-modified peptides. Furthermore, understanding the potential off-target effects on signaling pathways, such as the Rho pathway, is crucial for a comprehensive preclinical evaluation of these novel therapeutic candidates.
References
- 1. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statin-induced inhibition of the Rho-signaling pathway activates PPARalpha and induces HDL apoA-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Disposal of Fmoc-Sta(3S,4S)-OH: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Fmoc-Sta(3S,4S)-OH require clear, actionable guidance for its proper disposal to ensure laboratory safety and environmental compliance. While classified as a non-hazardous substance for supply, its potential environmental impact and the incomplete understanding of its toxicological profile necessitate a cautious approach to its disposal. This guide provides the essential safety information, procedural steps, and a decision-making framework to manage the disposal of this compound responsibly.
Key Safety and Hazard Information
A comprehensive understanding of the known properties of this compound is the first step in safe handling and disposal. The following table summarizes the available data.
| Property | Value | Source |
| Chemical Name | (3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-methylheptanoic acid | [1] |
| CAS Number | 158257-40-0 | [1][2][3] |
| Molecular Formula | C23H27NO5 | [3] |
| Molecular Weight | 397.47 g/mol | [1][3] |
| GHS Classification | Not a hazardous substance or mixture | [2] |
| Water Hazard Class (WGK) | WGK 2 (water-endangering) | |
| Potential Hazards | The hazards of this material have not been thoroughly investigated. Emits toxic fumes under fire conditions. | [2] |
It is crucial to note the discrepancy between the GHS classification and the water hazard class. The "water-endangering" classification suggests that this substance should not be released into the environment, a recommendation reinforced by the Safety Data Sheet (SDS) which advises against allowing the product to reach groundwater, water courses, or sewage systems[2].
Disposal Decision Workflow
Given the potential environmental hazards, a systematic approach is necessary to determine the appropriate disposal route for this compound. The following workflow, presented as a DOT graph, outlines the decision-making process.
Experimental Protocols for Disposal
The following protocols provide step-by-step guidance for the disposal of this compound based on its classification as either non-hazardous or hazardous waste.
Protocol 1: Disposal as Non-Hazardous Solid Chemical Waste
This protocol should only be followed if your institution's Environmental Health and Safety (EHS) department explicitly classifies this compound as a non-hazardous solid waste.
Materials:
-
Original container of this compound
-
Sealable, transparent plastic bags
-
Permanent marker
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
Procedure:
-
Ensure Proper Labeling: Verify that the original container of this compound is clearly labeled with its chemical name.
-
Primary Containment: Securely close the original container.
-
Secondary Containment: Place the sealed original container into a transparent, sealable plastic bag.
-
Labeling for Disposal: On the outer bag, write "Non-Hazardous Solid Waste" and the chemical name: "this compound".
-
Final Disposal: Transport the labeled bag to your facility's designated collection area for non-hazardous laboratory waste. Do not dispose of it in regular office or laboratory trash bins unless explicitly permitted by your EHS department.
Protocol 2: Disposal as Hazardous Solid Chemical Waste
In the absence of a definitive non-hazardous classification, or if required by your institution, this compound must be disposed of as hazardous chemical waste.
Materials:
-
Original container of this compound
-
Hazardous waste container (as specified by your EHS)
-
Hazardous waste label
-
Permanent marker
-
PPE: laboratory coat, safety glasses, and gloves
Procedure:
-
Container Preparation: Obtain a designated hazardous waste container from your institution's EHS office. This is typically a rigid, leak-proof container with a secure lid.
-
Labeling: Affix a hazardous waste label to the container. Fill out the label completely with the following information:
-
Generator's Name and Contact Information
-
Accumulation Start Date
-
Chemical Name: "this compound"
-
CAS Number: "158257-40-0"
-
Quantity
-
Hazard Classification (if known, otherwise list "Caution: Uninvestigated Hazards, Water Endangering")
-
-
Waste Transfer: Place the original, sealed container of this compound into the prepared hazardous waste container. If transferring the solid directly, do so in a chemical fume hood to avoid inhalation of any dust.
-
Secure Storage: Keep the hazardous waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area within your laboratory.
-
Arrange for Pickup: Once the container is full or the accumulation time limit is reached (as per your institutional policy), arrange for a hazardous waste pickup with your EHS department.
Signaling Pathways and Logical Relationships
The logical flow of the disposal process is critical for ensuring safety and compliance. The following diagram illustrates the procedural steps for hazardous waste disposal.
By adhering to these guidelines, laboratory professionals can manage the disposal of this compound in a manner that prioritizes safety, regulatory compliance, and environmental stewardship. Always consult your institution's specific policies and EHS department for the most accurate and up-to-date procedures.
References
Safeguarding Your Research: Essential Protective Measures for Handling Fmoc-Sta(3S,4S)-OH
For researchers and scientists engaged in drug development and peptide synthesis, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for managing Fmoc-Sta(3S,4S)-OH, a key building block in peptide synthesis. Adherence to these protocols will help ensure a safe laboratory environment and the integrity of your research.
While this compound is not classified as a hazardous substance, its hazards have not been thoroughly investigated.[1] Therefore, it is crucial to handle it with caution, employing appropriate personal protective equipment (PPE) and following established laboratory safety practices.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in both solid and solution forms.
| Personal Protective Equipment | Solid Form | Solution Form | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Safety goggles or a face shield worn over safety glasses | Protects eyes from dust particles and chemical splashes.[3][4][5] |
| Hand Protection | Nitrile gloves | Nitrile gloves (consider double gloving for extended handling) | Prevents skin contact with the chemical.[3][4][6] |
| Body Protection | Laboratory coat | Laboratory coat | Protects skin and clothing from spills and contamination.[2][3][6] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. A dust mask or respirator may be used if dust is generated. | Not generally required if handled in a fume hood. | Minimizes inhalation of dust or vapors.[7][8] |
| Footwear | Closed-toe shoes | Closed-toe shoes | Protects feet from spills and falling objects.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing (Solid Form):
-
Location: Conduct all handling of solid this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust.[9]
-
Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields.[4][6]
-
Procedure:
-
Before handling, ensure the container is at room temperature to prevent condensation.
-
Carefully open the container to avoid creating airborne dust.
-
Use a clean spatula to weigh the desired amount of the solid onto weighing paper or into a suitable container.
-
Clean any spills immediately by sweeping up the solid material and placing it in a designated waste container.[8] Avoid dry sweeping which can generate dust.
-
Close the container tightly after use.[1]
-
2. Dissolving the Compound (Solution Form):
-
Location: All manipulations involving solvents should be performed inside a certified chemical fume hood.[9]
-
Personal Protective Equipment: Wear a lab coat, nitrile gloves, and chemical splash goggles. A face shield may be worn for additional protection.[4]
-
Procedure:
-
Add the weighed solid this compound to the appropriate reaction vessel.
-
Slowly add the desired solvent (e.g., Dimethylformamide - DMF) to the solid.[10][11]
-
Gently swirl or stir the mixture until the solid is completely dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.[6]
-
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is critical to ensure environmental protection and laboratory safety.
-
Solid Waste:
-
Dispose of any unused solid this compound and any materials contaminated with the solid (e.g., weighing paper, gloves) in a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and solvent washes, in a designated and properly labeled hazardous waste container.[6]
-
Common solvents used in peptide synthesis, such as DMF and piperidine, are considered hazardous and must be disposed of accordingly.[11]
-
-
General Guidelines:
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Handling this compound.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Reagent Safety & PPE [protocols.io]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. chempep.com [chempep.com]
- 11. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
